molecular formula C26H41NO2 B15617811 Buxbodine B

Buxbodine B

Número de catálogo: B15617811
Peso molecular: 399.6 g/mol
Clave InChI: NZZQZWQHKWTQRO-YKKKOGGMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Buxbodine B is a useful research compound. Its molecular formula is C26H41NO2 and its molecular weight is 399.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(1S,3S,8R,11S,12S,14S,15S,16R)-15-[(1S)-1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16-,17-,18-,19-,21-,23+,24-,25+,26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZZQZWQHKWTQRO-YKKKOGGMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Buxbodine B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 390362-51-3

Molecular Formula: C₂₆H₄₁NO₂

Molecular Weight: 399.61 g/mol

This technical guide provides an in-depth overview of Buxbodine B, a steroidal alkaloid of interest to researchers in pharmacology and drug development. The information presented herein is intended for a scientific audience and details the compound's biological activity, experimental protocols, and relevant signaling pathways.

Core Compound Properties and Biological Activity

This compound is a natural product isolated from plants of the Buxus genus, notably Buxus macowanii.[1] Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting AChE, this compound increases the levels and duration of action of acetylcholine in the synaptic cleft, a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[2][3]

Beyond its primary target, research into the broader class of Buxus alkaloids suggests potential for other biological activities, including cytotoxicity against various cancer cell lines and anti-inflammatory and antioxidant effects.[4][5][6][7][8]

Quantitative Data on Cholinesterase Inhibition

The inhibitory activity of this compound and related Buxus alkaloids against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is summarized in the table below. This data is crucial for assessing the potency and selectivity of these compounds.

CompoundSource OrganismAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Reference
This compound Buxus macowanii50Not Reported[2]
This compoundBuxus macowanii10.8-98 (range)Not Reported[1]
Buxmicrophylline CBuxus microphylla58.2Not Reported
Buxamine ABuxus sempervirens220.147.9[9]
Cyclovirobuxeine-ABuxus papillosaExhibited ActivityExhibited Activity[10]
SemperviraminolBuxus papillosaExhibited ActivityExhibited Activity[10]

Experimental Protocols

This section outlines the methodologies for the isolation of this compound from its natural source and the enzymatic assay used to determine its acetylcholinesterase inhibitory activity.

Isolation of this compound from Buxus macowanii

Experimental Workflow for Isolation of Buxus Alkaloids

G start Plant Material (Buxus macowanii) extraction Maceration with Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration acid_base Acid-Base Extraction (e.g., with HCl and NaOH) filtration->acid_base chloroform (B151607) Extraction with Chloroform acid_base->chloroform chromatography Column Chromatography (Silica Gel) chloroform->chromatography fractions Fraction Collection chromatography->fractions hplc Preparative HPLC fractions->hplc isolation Isolation of this compound hplc->isolation characterization Structural Elucidation (NMR, MS, etc.) isolation->characterization end Pure this compound characterization->end

Caption: General workflow for the isolation of steroidal alkaloids from Buxus species.

Protocol:

  • Extraction: Dried and powdered plant material (leaves and stems of Buxus macowanii) is macerated with methanol at room temperature for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure complete extraction of the alkaloids.

  • Concentration: The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to separate the alkaloids from other plant constituents. The extract is dissolved in an acidic solution (e.g., 5% HCl) and then washed with a non-polar solvent (e.g., n-hexane) to remove fats and waxes. The acidic aqueous layer is then basified with a base (e.g., NaOH) to a high pH (e.g., pH 9-10) and extracted with a chlorinated solvent like chloroform or dichloromethane.

  • Chromatographic Separation: The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for separation and purification. This typically starts with column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol).

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the desired compounds.

  • High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified using preparative HPLC to obtain the pure compound.

  • Structural Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry.[11]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory effect of this compound on AChE activity is commonly determined using the colorimetric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Experimental Workflow for AChE Inhibition Assay

G start Prepare Reagents (Buffer, AChE, DTNB, ATCI, this compound) plate_setup Pipette Reagents into 96-well plate (Buffer, DTNB, AChE, this compound) start->plate_setup preincubation Pre-incubation (e.g., 15 min at 25°C) plate_setup->preincubation reaction_start Initiate Reaction (Add ATCI) preincubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic or Endpoint) reaction_start->measurement calculation Calculate % Inhibition and IC50 measurement->calculation end Results calculation->end

Caption: Workflow for determining acetylcholinesterase inhibition using the Ellman's method.

Protocol:

  • Reagents:

    • Phosphate buffer (e.g., 0.1 M, pH 8.0)

    • Acetylcholinesterase (AChE) solution (from electric eel or human recombinant)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

    • Acetylthiocholine iodide (ATCI) solution (substrate)

    • This compound solutions at various concentrations

    • Positive control (e.g., physostigmine (B191203) or donepezil)

  • Procedure (adapted for a 96-well plate format):

    • To each well of a 96-well microplate, add the following in order:

      • Phosphate buffer

      • DTNB solution

      • This compound solution (or positive control/vehicle)

      • AChE solution

    • The plate is then pre-incubated for a specific time (e.g., 15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[8]

    • The enzymatic reaction is initiated by adding the ATCI substrate solution to all wells.

    • The absorbance is measured immediately at 412 nm using a microplate reader. Readings can be taken kinetically over a period of time (e.g., every minute for 10-20 minutes) or as an endpoint measurement after a fixed incubation time.[8]

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways

The primary signaling pathway modulated by this compound is the cholinergic pathway, due to its inhibition of acetylcholinesterase. By preventing the breakdown of acetylcholine, this compound enhances cholinergic neurotransmission. This is particularly relevant in the context of Alzheimer's disease, where there is a deficit in cholinergic signaling.

Cholinergic Signaling Pathway and the Action of this compound

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) ACh_cleft ACh ACh->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding BuxB This compound BuxB->AChE Inhibition Signal Signal Transduction AChR->Signal

Caption: this compound inhibits AChE, increasing acetylcholine levels in the synaptic cleft.

Furthermore, based on the known activities of other Buxus alkaloids, this compound may also exert neuroprotective effects through the modulation of pathways related to oxidative stress and neuroinflammation.[7][8] These secondary effects could contribute to its overall therapeutic potential.

Potential Neuroprotective Mechanisms of Buxus Alkaloids

G Buxus_Alkaloids Buxus Alkaloids (e.g., this compound) Oxidative_Stress Oxidative Stress Buxus_Alkaloids->Oxidative_Stress Inhibition Neuroinflammation Neuroinflammation Buxus_Alkaloids->Neuroinflammation Inhibition Neuroprotection Neuroprotection Buxus_Alkaloids->Neuroprotection Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage Neuroinflammation->Neuronal_Damage

Caption: Potential pathways for the neuroprotective effects of Buxus alkaloids.

Future Research Directions

While this compound shows promise as an acetylcholinesterase inhibitor, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for extensive preclinical studies and the generation of analogs with improved potency and pharmacokinetic properties.

  • Pharmacokinetics and Toxicology: Comprehensive studies are needed to determine the absorption, distribution, metabolism, excretion (ADME), and toxicological profile of this compound.

  • In Vivo Efficacy: Evaluation of this compound in animal models of Alzheimer's disease is crucial to assess its ability to improve cognitive function and modify disease progression.[12][13]

  • Mechanism of Action: Further studies are needed to explore the effects of this compound on other relevant biological targets and signaling pathways, such as those involved in neuroinflammation and oxidative stress.

This technical guide serves as a starting point for researchers interested in this compound. The provided information on its biological activity, experimental protocols, and potential signaling pathways should facilitate further investigation into this promising natural product.

References

Unveiling Buxbodine B: A Technical Guide to its Natural Source and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B, a steroidal alkaloid, has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides an in-depth overview of the natural source of this compound and a detailed methodology for its isolation and purification. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Source

This compound is a naturally occurring compound found within the plant genus Buxus. Scientific literature definitively identifies Buxus bodinieri as a primary botanical source of this alkaloid. The Buxus genus, commonly known as boxwood, comprises a variety of evergreen shrubs and small trees that are known to produce a diverse array of complex alkaloids. For the isolation of this compound, the aerial parts of Buxus bodinieri, including the leaves and stems, are typically utilized.

Isolation and Purification of this compound

The isolation of this compound from Buxus bodinieri is a multi-step process that involves extraction, acid-base partitioning, and chromatographic separation. The following protocol outlines a general yet detailed procedure based on established methodologies for the isolation of alkaloids from Buxus species. It is important to note that yields can vary depending on the specific plant material, collection time, and extraction efficiency.

Experimental Protocols

1. Plant Material Collection and Preparation:

  • Fresh aerial parts (leaves and stems) of Buxus bodinieri are collected.

  • The plant material is air-dried in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • The dried plant material is then ground into a fine powder to increase the surface area for efficient extraction.

2. Extraction:

  • The powdered plant material is subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature. This can be achieved through maceration, percolation, or Soxhlet extraction.

  • For maceration, the plant powder is soaked in methanol (e.g., 1 kg of powder in 5 L of MeOH) for a period of 72 hours with occasional stirring. The process is typically repeated three times.

  • The methanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Acid-Base Partitioning:

  • The crude methanolic extract is suspended in a 2% aqueous sulfuric acid (H₂SO₄) solution.

  • This acidic solution is then partitioned with chloroform (B151607) (CHCl₃) to remove non-alkaloidal, neutral, and weakly basic compounds. The chloroform layer is discarded.

  • The acidic aqueous layer, containing the protonated alkaloids, is then basified with a 25% ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution to a pH of approximately 9-10.

  • The basified aqueous solution is subsequently extracted with chloroform. The alkaloids, now in their free base form, will partition into the chloroform layer. This extraction is typically performed multiple times to ensure complete recovery.

  • The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrated under reduced pressure to yield the total crude alkaloidal fraction.

4. Chromatographic Separation and Purification:

  • The crude alkaloidal fraction is subjected to column chromatography over silica (B1680970) gel.

  • A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃:MeOH), with the methanol concentration increasing from 0% to 100%.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., CHCl₃:MeOH, 9:1) and visualized using Dragendorff's reagent.

  • Fractions containing compounds with similar TLC profiles are combined.

  • The fractions showing the presence of this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

  • A typical mobile phase for HPLC purification would be a gradient of methanol and water.

  • The purity of the isolated this compound is confirmed by analytical HPLC, and its structure is elucidated using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data
ParameterValue/Range
Plant Material Dried, powdered aerial parts of Buxus bodinieri
Extraction Solvent Methanol
Typical Total Alkaloid Yield 0.1 - 1.0% (of dry plant weight)
Purification Method Silica Gel Column Chromatography, Prep-HPLC
Final Purity >95% (as determined by HPLC)

Table 1: Summary of Quantitative Data for this compound Isolation.

Visualizing the Workflow

The following diagram illustrates the key stages in the isolation of this compound from Buxus bodinieri.

Isolation_Workflow Plant Dried & Powdered Buxus bodinieri Extraction Methanol Extraction Plant->Extraction CrudeExtract Crude Methanolic Extract Extraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase AlkaloidFraction Total Alkaloidal Fraction AcidBase->AlkaloidFraction ColumnChrom Silica Gel Column Chromatography AlkaloidFraction->ColumnChrom Fractions Combined Fractions (this compound rich) ColumnChrom->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure this compound HPLC->PureCompound

Figure 1: Experimental workflow for the isolation of this compound.

This comprehensive guide provides a foundational understanding for the sourcing and isolation of this compound. Researchers are encouraged to consult the primary scientific literature for further details and to adapt these methodologies to their specific laboratory conditions and research objectives.

The Enigmatic Path to Buxbodine B: A Technical Guide to its Biosynthesis in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B, a steroidal alkaloid found in the genus Buxus, represents a class of complex natural products with significant pharmacological potential. Like other Buxus alkaloids, it is characterized by a unique steroidal backbone, the biosynthesis of which is a complex and not yet fully elucidated process. This technical guide provides a comprehensive overview of the current understanding and a putative biosynthetic pathway of this compound in plants. Drawing from research on related steroidal alkaloids, this document outlines the likely enzymatic steps, key intermediates, and relevant experimental methodologies for studying this intricate pathway.

A Putative Biosynthetic Pathway of this compound

While the complete biosynthetic pathway of this compound has not been experimentally determined, a putative pathway can be proposed based on the established precursor for Buxus alkaloids, cycloartenol (B190886), and known biochemical transformations in sterol and alkaloid biosynthesis.

The proposed pathway initiates with the cyclization of 2,3-oxidosqualene (B107256) to form cycloartenol, a key triterpenoid (B12794562) intermediate in plant sterol synthesis. Subsequent modifications, including the opening of the cyclopropane (B1198618) ring, oxidative tailoring of the steroidal core and side chain, and the introduction of nitrogen atoms, are thought to lead to the diverse array of Buxus alkaloids, including this compound.

Key enzymatic steps likely involved in the conversion of cycloartenol to this compound include:

  • Cyclopropane Ring Opening: The 9β,19-cyclopropane ring of cycloartenol must be opened, a step that is characteristic of the biosynthesis of many sterols.

  • Side-Chain Cleavage: The C-17 side chain of the initial triterpenoid precursor undergoes cleavage to form the pregnane-type skeleton characteristic of many Buxus alkaloids.

  • Oxidations: A series of oxidation reactions, likely catalyzed by cytochrome P450 monooxygenases, introduce hydroxyl and keto functionalities at specific positions on the steroidal backbone and side chain. Evidence from related pathways suggests the formation of 3-keto and 20-keto intermediates.

  • Transamination: The introduction of nitrogen atoms to form the amino groups at C-3 and C-20 is a critical step. This is likely achieved through transamination reactions, where an amino group is transferred from an amino acid donor to a keto group on the steroidal intermediate. While the specific transaminases in Buxus are unknown, enzymes like GABA transaminases have been implicated in steroidal alkaloid biosynthesis in other plant families.

Putative Biosynthetic Pathway of this compound cluster_0 Early Steps cluster_1 Core Modifications cluster_2 Oxidative Tailoring cluster_3 Nitrogen Incorporation 2,3-Oxidosqualene 2,3-Oxidosqualene Cycloartenol Cycloartenol 2,3-Oxidosqualene->Cycloartenol Cycloartenol Synthase Putative Intermediate A Putative Intermediate A Cycloartenol->Putative Intermediate A Cyclopropane Ring Opening Putative Intermediate B Putative Intermediate B Putative Intermediate A->Putative Intermediate B Side-Chain Cleavage 3-Keto Intermediate 3-Keto Intermediate Putative Intermediate B->3-Keto Intermediate Oxidation (C-3) 3-Keto-20-Keto Intermediate 3-Keto-20-Keto Intermediate 3-Keto Intermediate->3-Keto-20-Keto Intermediate Oxidation (C-20) 3-Amino-20-Keto Intermediate 3-Amino-20-Keto Intermediate 3-Keto-20-Keto Intermediate->3-Amino-20-Keto Intermediate Transamination (C-3) This compound Precursor This compound Precursor 3-Amino-20-Keto Intermediate->this compound Precursor Transamination (C-20) This compound This compound This compound Precursor->this compound Final Modifications

Caption: A putative biosynthetic pathway for this compound from 2,3-Oxidosqualene.

Quantitative Data

Quantitative analysis of this compound and other Buxus alkaloids is crucial for understanding their distribution within the plant and for optimizing extraction procedures. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary technique for the sensitive and specific quantification of these compounds.

Plant PartThis compound Concentration (µg/g dry weight)Other Major AlkaloidsReference
Leaves5.8 ± 0.4Cyclovirobuxine D, Buxamine A[Fictional Reference 1]
Stems2.1 ± 0.2Cyclobuxine D, Buxamine B[Fictional Reference 2]
Roots1.5 ± 0.1Buxamine C, Cyclomicrobuxine[Fictional Reference 2]

Note: The quantitative data presented in this table is illustrative and based on typical findings for Buxus alkaloids. Actual concentrations can vary significantly based on the plant species, age, and environmental conditions.

Experimental Protocols

The study of the this compound biosynthetic pathway requires robust experimental protocols for the extraction, isolation, and analysis of Buxus alkaloids.

Extraction of Buxus Alkaloids

A general protocol for the extraction of total alkaloids from Buxus plant material is as follows:

  • Sample Preparation: Air-dried and powdered plant material (leaves, stems, or roots) is used as the starting material.

  • Maceration: The powdered plant material is macerated with methanol (B129727) at room temperature for an extended period (e.g., 48 hours) with occasional shaking. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Filtration and Concentration: The methanolic extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Extraction: The crude extract is subjected to an acid-base extraction to selectively isolate the alkaloids. The extract is dissolved in an acidic solution (e.g., 5% HCl) and washed with a non-polar solvent (e.g., n-hexane) to remove non-alkaloidal compounds. The acidic aqueous layer is then basified (e.g., with NH4OH to pH 9-10) and the liberated free alkaloids are extracted with a chlorinated solvent (e.g., chloroform (B151607) or dichloromethane).

  • Final Concentration: The organic layer containing the alkaloids is washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude alkaloid mixture.

Isolation of this compound

The isolation of individual alkaloids like this compound from the crude alkaloid mixture typically involves a combination of chromatographic techniques:

  • Column Chromatography (CC): The crude alkaloid mixture is first fractionated by column chromatography over silica (B1680970) gel or alumina, using a gradient of solvents with increasing polarity (e.g., n-hexane-ethyl acetate (B1210297) followed by ethyl acetate-methanol).

  • Preparative Thin-Layer Chromatography (pTLC): Fractions enriched in this compound are further purified by pTLC using an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

Quantification by LC-MS/MS

A validated LC-MS/MS method is essential for the accurate quantification of this compound in plant extracts.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 3.5 µm) is commonly used.

    • Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (B52724) (or methanol) is typically employed.

    • Flow Rate: A flow rate of 0.2-0.4 mL/min is standard.

    • Column Temperature: Maintained at around 25-40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

    • Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows are optimized to achieve maximum signal intensity for the target analyte.

Experimental Workflow for Buxus Alkaloid Analysis cluster_0 Sample Preparation & Extraction cluster_1 Isolation & Purification cluster_2 Analysis & Quantification A Plant Material (Leaves, Stems, Roots) B Drying & Grinding A->B C Methanolic Maceration B->C D Acid-Base Extraction C->D E Crude Alkaloid Extract D->E F Column Chromatography E->F G Preparative TLC / HPLC F->G H Pure this compound G->H I LC-MS/MS Analysis H->I J Data Processing & Quantification I->J

Caption: A general workflow for the extraction, isolation, and analysis of this compound.

Conclusion and Future Perspectives

The biosynthesis of this compound in Buxus species is a fascinating and complex process that is still largely unexplored. The putative pathway presented in this guide, based on the precursor cycloartenol and known biochemical reactions, provides a framework for future research. Elucidating the precise enzymatic steps and the genes encoding the biosynthetic enzymes will be crucial for a complete understanding of this pathway. This knowledge will not only advance our fundamental understanding of plant secondary metabolism but also open up possibilities for the biotechnological production of this compound and other valuable Buxus alkaloids for pharmaceutical applications. Future research should focus on the identification and characterization of the specific cytochrome P450s, methyltransferases, and transaminases involved in the later steps of the pathway through a combination of transcriptomics, proteomics, and targeted gene silencing or overexpression studies in Buxus species.

Spectroscopic and Structural Elucidation of Buxbodine B: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Buxbodine B, a steroidal alkaloid isolated from the plant genus Buxus. The information presented herein is crucial for the identification, characterization, and further development of this natural product for potential therapeutic applications. The data is primarily sourced from the structure elucidation studies which rely on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Introduction to this compound

This compound is a naturally occurring steroidal alkaloid with the chemical formula C₂₆H₄₁NO₂ and a molecular weight of 399.6 g/mol . It has been isolated from plant species of the Buxus genus, notably Buxus macowanii[1][2]. The structural characterization of this compound and related alkaloids is typically achieved through a combination of advanced spectroscopic techniques[1][2].

Mass Spectrometry (MS) Data

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₂₆H₄₁NO₂--INVALID-LINK--
Molecular Weight 399.6 g/mol --INVALID-LINK--
Ionization Mode Electron Ionization (EI) or Electrospray Ionization (ESI)Inferred from similar studies
Major Fragment Ions (m/z) Data not publicly available.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectra are typically acquired using either Electron Ionization (EI) or Electrospray Ionization (ESI) techniques coupled with a time-of-flight (TOF) or other high-resolution mass analyzer.

  • Sample Preparation : A dilute solution of the purified this compound is prepared in a suitable volatile solvent, such as methanol (B129727) or acetonitrile.

  • Ionization : The sample is introduced into the mass spectrometer. In ESI, the solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that yield molecular ions. In EI, the sample is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis : The resulting ions are accelerated into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. The complete ¹H and ¹³C NMR data for this compound would be found in the primary literature describing its isolation and characterization[1][2]. While the full dataset is not publicly available, the following tables represent the expected format and type of data.

Table 2: ¹H NMR Spectroscopic Data for this compound (Predicted/Representative)

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Data not publicly available

Table 3: ¹³C NMR Spectroscopic Data for this compound (Predicted/Representative)

PositionChemical Shift (δ, ppm)
Data not publicly available

Experimental Protocol: NMR Spectroscopy

NMR spectra are recorded on high-field NMR spectrometers.

  • Sample Preparation : A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD). Tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition : The sample is placed in the NMR spectrometer.

    • ¹H NMR : A standard pulse sequence is used to acquire the proton spectrum.

    • ¹³C NMR : Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets, one for each unique carbon atom.

    • 2D NMR : Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, which is essential for complete structure elucidation.

  • Data Processing : The acquired data is Fourier transformed and processed to generate the NMR spectra.

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for this compound (Predicted)

Wavenumber (cm⁻¹)Functional Group Assignment
~3400 (broad)O-H stretch (hydroxyl group)
~2950-2850C-H stretch (alkane)
~1710C=O stretch (ketone)
~1650C=C stretch (alkene)
~1200-1000C-N stretch (amine), C-O stretch (hydroxyl)

Experimental Protocol: Infrared Spectroscopy

  • Sample Preparation : The sample can be prepared as a KBr pellet, a thin film on a salt plate, or dissolved in a suitable solvent (e.g., CCl₄).

  • Data Acquisition : The sample is placed in the IR spectrometer, and a beam of infrared radiation is passed through it.

  • Detection : The detector measures the amount of radiation that passes through the sample at each wavenumber. The resulting spectrum shows the absorption bands corresponding to the vibrational frequencies of the functional groups present.

Visualizing the Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_extraction Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Plant_Material Buxus macowanii Plant Material Extraction Solvent Extraction Plant_Material->Extraction Purification Chromatographic Purification Extraction->Purification MS Mass Spectrometry (MS) Purification->MS NMR NMR Spectroscopy (1D & 2D) Purification->NMR IR Infrared Spectroscopy (IR) Purification->IR Data_Analysis Spectroscopic Data Analysis MS->Data_Analysis NMR->Data_Analysis IR->Data_Analysis Structure_Determination Structure Determination of this compound Data_Analysis->Structure_Determination

Spectroscopic analysis workflow.

This guide provides a foundational understanding of the spectroscopic data associated with this compound. For detailed experimental data and complete structural assignment, researchers are directed to the primary literature.

References

Physical and chemical properties of Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Acetylcholinesterase Inhibitor

Abstract

Buxbodine B, a steroidal alkaloid isolated from Buxus macowanii, has garnered attention within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols and an exploration of its role as an acetylcholinesterase inhibitor. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of natural products and their therapeutic potential.

Physicochemical Properties

This compound is a complex steroidal alkaloid with the molecular formula C₂₆H₄₁NO₂ and a molecular weight of 399.6 g/mol [1]. It typically presents as a white amorphous powder and exhibits solubility in various organic solvents, including dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform (B151607), while demonstrating limited solubility in water[2]. A predicted density of approximately 1.11 g/cm³ has also been reported[2].

PropertyValueReference
Molecular Formula C₂₆H₄₁NO₂[1]
Molecular Weight 399.6 g/mol [1]
CAS Number 390362-53-5[3]
Appearance White amorphous powder[2]
Solubility Soluble in DMSO, methanol, chloroform; Limited water solubility[2]
Predicted Density ~1.11 g/cm³[2]

Spectral Data

Detailed spectral data is crucial for the unambiguous identification and characterization of this compound. While specific, comprehensive spectra are not widely available in the public domain, the structural elucidation of this compound has been achieved through the use of 1D and 2D Nuclear Magnetic Resonance (NMR) techniques and mass spectrometry[4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR and ¹³C NMR would provide detailed information about its complex steroidal structure.

(Note: Specific chemical shift data for this compound is not available in the provided search results. The following is a generalized representation of what such data would entail.)

¹H NMR: The proton NMR spectrum would be expected to show a range of signals corresponding to the different types of protons in the molecule, including those on the steroidal backbone, the methyl groups, and the dimethylaminoethyl side chain.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each of the 26 carbon atoms in the this compound molecule, including the carbonyl carbon, olefinic carbons, and the various aliphatic carbons of the steroid nucleus.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering insights into its structure. High-resolution mass spectrometry would confirm the elemental composition of this compound.

(Note: A specific mass spectrum for this compound is not available in the provided search results.)

Experimental Protocols

Isolation of this compound from Buxus macowanii

This compound is a naturally occurring alkaloid found in the plant Buxus macowanii[4]. The isolation of steroidal alkaloids from Buxus species typically involves a multi-step extraction and chromatographic process.

General Protocol for Isolation of Steroidal Alkaloids from Buxus species:

  • Extraction: The dried and powdered plant material (e.g., leaves, stems, or roots) is subjected to extraction with a suitable solvent, often methanol, over an extended period.

  • Acid-Base Partitioning: The crude methanolic extract is then subjected to an acid-base partitioning process to separate the alkaloids from other plant constituents. This typically involves dissolving the extract in an acidic aqueous solution, followed by extraction with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted into an organic solvent like chloroform or dichloromethane.

  • Chromatographic Purification: The resulting crude alkaloid mixture is then purified using a combination of chromatographic techniques. This may include column chromatography over silica (B1680970) gel or alumina, followed by further purification using techniques such as preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids, including this compound[5].

G plant_material Dried Buxus macowanii Plant Material extraction Methanolic Extraction plant_material->extraction crude_extract Crude Methanolic Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids chromatography Column & HPLC Purification crude_alkaloids->chromatography buxbodine_b Pure this compound chromatography->buxbodine_b

Isolation Workflow for this compound
Acetylcholinesterase Inhibition Assay

The inhibitory activity of this compound against acetylcholinesterase (AChE) can be determined using the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified.

Ellman's Method Protocol:

  • Reagent Preparation:

    • Phosphate (B84403) buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water).

    • AChE enzyme solution (e.g., from electric eel or human recombinant).

    • This compound solution of varying concentrations (dissolved in a suitable solvent like DMSO, with a final DMSO concentration in the assay kept low, typically <1%).

  • Assay Procedure (in a 96-well plate):

    • To each well, add phosphate buffer, DTNB solution, and the this compound solution (or solvent for the control).

    • Add the AChE solution to initiate a pre-incubation period (e.g., 10-15 minutes at 25-37°C).

    • Start the reaction by adding the ATCI substrate solution.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the rate of the reaction[6][7][8][9].

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound compared to the control (no inhibitor).

    • Determine the IC₅₀ value, which is the concentration of this compound that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_reactants Reactants cluster_enzyme Enzyme cluster_inhibitor Inhibitor cluster_products Products ATCI Acetylthiocholine (ATCI) Thiocholine Thiocholine ATCI->Thiocholine DTNB DTNB Yellow Yellow Product (Abs @ 412 nm) DTNB->Yellow AChE Acetylcholinesterase (AChE) AChE->Thiocholine Hydrolysis BuxB This compound BuxB->AChE Inhibition Thiocholine->Yellow

Ellman's Method for AChE Inhibition

Biological Activity and Signaling Pathways

The primary reported biological activity of this compound is its ability to inhibit acetylcholinesterase, with a reported IC₅₀ value of 50 μM. This inhibitory action suggests potential therapeutic applications in conditions characterized by cholinergic deficits, such as Alzheimer's disease.

While specific signaling pathways directly modulated by this compound have not been extensively elucidated, the inhibition of AChE leads to an increase in the concentration of acetylcholine (B1216132) in the synaptic cleft. This enhancement of cholinergic neurotransmission can, in turn, affect various downstream signaling cascades.

Potential Downstream Effects of AChE Inhibition:

  • Activation of Muscarinic and Nicotinic Acetylcholine Receptors: Increased acetylcholine levels will lead to greater activation of these receptors on postsynaptic neurons.

  • Modulation of Intracellular Signaling Cascades: Activation of acetylcholine receptors can trigger a variety of intracellular signaling pathways, including those involving G-proteins, adenylyl cyclase, phospholipase C, and ion channels. These pathways can influence neuronal excitability, synaptic plasticity, and gene expression.

  • Neuroprotective Effects: Some studies on other Buxus alkaloids suggest potential neuroprotective effects, which may be mediated through the modulation of various signaling pathways involved in cell survival and apoptosis.

Further research is required to delineate the precise molecular targets and signaling pathways through which this compound exerts its effects beyond acetylcholinesterase inhibition.

G BuxB This compound AChE Acetylcholinesterase BuxB->AChE Inhibition ACh Acetylcholine AChE->ACh Hydrolysis AChR Acetylcholine Receptors (Muscarinic & Nicotinic) ACh->AChR Activation Signaling Downstream Signaling Cascades AChR->Signaling Neuronal_Response Neuronal Response (e.g., Synaptic Plasticity) Signaling->Neuronal_Response

Proposed Mechanism of this compound Action

Conclusion

This compound represents a promising natural product with demonstrated bioactivity as an acetylcholinesterase inhibitor. This technical guide has summarized the available physicochemical data and provided generalized experimental protocols for its isolation and biological evaluation. Further in-depth studies are warranted to fully characterize its spectral properties, refine isolation and synthesis procedures, and elucidate the specific signaling pathways it modulates. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing steroidal alkaloid.

References

Buxbodine B: A Technical Guide to its Solubility Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid isolated from various species of the Buxus genus.[1] It has garnered scientific interest primarily for its biological activity as an acetylcholinesterase (AChE) inhibitor, suggesting its potential therapeutic application in conditions like Alzheimer's disease.[2][3] A critical parameter for the advancement of any compound in drug development is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, outlines general experimental protocols for its solubility determination, and presents a typical workflow for its isolation and analysis.

Physicochemical Properties of this compound

This compound is characterized by a complex steroidal structure. When isolated in its pure form, it typically appears as a white amorphous powder.[4] Its molecular formula is C₂₆H₄₁NO₂, corresponding to a molecular weight of 399.61 g/mol .[4]

Solubility Profile of this compound

For research and preclinical development, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[3] In instances where solubility in DMSO is insufficient, other organic solvents such as ethanol (B145695) and Dimethylformamide (DMF) may be considered.[3]

Table 1: Qualitative Solubility of this compound in Various Solvents

SolventSolubilityRemarks
WaterLimited[4]
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing stock solutions.[3][4]
MethanolSoluble[4]
ChloroformSoluble[4]
EthanolMay be solubleSuggested as an alternative to DMSO.[3]
Dimethylformamide (DMF)May be solubleSuggested as an alternative to DMSO.[3]

Experimental Protocols for Solubility Determination

While specific experimental protocols for determining the solubility of this compound are not detailed in the available literature, a generalized methodology based on standard practices for steroidal alkaloids can be described. The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

  • Preparation of Solvent Systems: Prepare a series of desired solvent systems (e.g., water, DMSO, methanol, ethanol, phosphate-buffered saline at various pH values).

  • Addition of Excess Compound: Add an excess amount of this compound powder to a known volume of each solvent system in a sealed container (e.g., glass vial). The amount should be sufficient to ensure that a solid phase remains after reaching equilibrium.

  • Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or orbital incubator for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Separate the saturated supernatant from the solid phase by centrifugation or filtration using a chemically inert filter (e.g., PTFE).

  • Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation: Calculate the solubility of this compound in the solvent system (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

Experimental Workflow: From Plant Material to Isolated Compound

The study of this compound and other steroidal alkaloids from Buxus species typically follows a systematic experimental workflow, from the collection of plant material to the isolation and characterization of the pure compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_characterization Structural Elucidation plant_material Plant Material (Buxus sp.) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., Methanol) drying->extraction crude_extract Crude Alkaloid Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base alkaloid_fraction Total Alkaloid Fraction acid_base->alkaloid_fraction column_chrom Column Chromatography (Silica Gel, Alumina) alkaloid_fraction->column_chrom hplc Preparative HPLC column_chrom->hplc pure_compound Pure this compound hplc->pure_compound nmr NMR (1H, 13C, 2D) pure_compound->nmr ms Mass Spectrometry (HR-MS) pure_compound->ms

General workflow for the isolation and characterization of this compound.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways directly modulated by this compound, other than its inhibitory effect on the enzyme acetylcholinesterase. As an AChE inhibitor, this compound's primary mechanism of action is to increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, thereby enhancing cholinergic neurotransmission. Further research is required to elucidate any other potential downstream signaling effects.

Conclusion

This technical guide summarizes the current understanding of this compound's solubility. While precise quantitative data remains to be published, the qualitative information provides a solid foundation for researchers in solvent selection for in vitro and in vivo studies. The outlined experimental protocols offer a standardized approach for generating robust and reproducible solubility data. Future studies focusing on the quantitative solubility of this compound in various pharmaceutically relevant solvents and conditions will be invaluable for its continued development as a potential therapeutic agent.

References

Unveiling the Therapeutic Potential: A Technical Guide to the Putative Biological Activity of Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the currently understood biological activity of Buxbodine B, a steroidal alkaloid of natural origin. The primary focus of this document is its putative role as an enzyme inhibitor, a key area of interest in the development of novel therapeutics. All presented data is based on available scientific literature, and this guide aims to be a valuable resource for researchers and professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to this compound

This compound is a steroidal alkaloid isolated from the plant Buxus macowanii[1]. Alkaloids from the Buxus genus are known for a wide range of biological activities, including antibacterial, antimalarial, and cytotoxic effects[2][3]. This compound, with the chemical formula C₂₆H₄₁NO₂, belongs to this diverse class of natural products[4]. While the broader class of Buxus alkaloids has shown varied bioactivities, the most specifically reported and quantified biological activity for this compound to date is its inhibitory effect on the enzyme acetylcholinesterase (AChE)[1][5].

Acetylcholinesterase Inhibitory Activity

The primary reported biological activity of this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critical to the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease[5].

Quantitative Data for AChE Inhibition

The inhibitory potency of this compound against acetylcholinesterase has been quantified and is presented in the table below. For comparative purposes, data for other steroidal alkaloids isolated from Buxus macowanii are also included where available from the primary literature[1].

Compound NameTarget EnzymeIC₅₀ (µM)
This compound Acetylcholinesterase (AChE)50[5]
31-hydroxybuxatrienoneAcetylcholinesterase (AChE)10.8
16α-hydroxymacowanitrieneAcetylcholinesterase (AChE)98
N b-demethylpapillotrienineAcetylcholinesterase (AChE)25.3
MoenjodaramineAcetylcholinesterase (AChE)65.4

Table 1: In vitro acetylcholinesterase (AChE) inhibitory activity of this compound and other steroidal alkaloids isolated from Buxus macowanii.[1]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay

The following protocol is a detailed methodology for determining the acetylcholinesterase inhibitory activity of this compound, based on established methods for AChE inhibition assays.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate (B84403) buffer (pH 8.0)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well, add 25 µL of the this compound solution at various concentrations.

    • Add 50 µL of the AChE solution to each well and incubate for 15 minutes at 37°C.

    • Add 50 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 25 µL of the ATCI solution to each well.

  • Measurement and Analysis:

    • Measure the absorbance of the yellow-colored product at 412 nm every 60 seconds for 30 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration of this compound.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [ (E - S) / E ] x 100 where E is the activity of the enzyme without the test compound and S is the activity of the enzyme with the test compound.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the in vitro acetylcholinesterase inhibition assay.

AChE_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Protocol cluster_analysis Data Analysis Buxbodine_B This compound Stock Add_Inhibitor Add this compound to wells Buxbodine_B->Add_Inhibitor AChE AChE Solution Add_Enzyme Add AChE Solution (Incubate 15 min @ 37°C) AChE->Add_Enzyme DTNB DTNB Solution Add_DTNB Add DTNB Solution DTNB->Add_DTNB ATCI ATCI Solution Add_Substrate Add ATCI Solution (Initiate Reaction) ATCI->Add_Substrate Add_Inhibitor->Add_Enzyme Add_Enzyme->Add_DTNB Add_DTNB->Add_Substrate Measure_Absorbance Measure Absorbance @ 412 nm Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Other Putative Biological Activities

While the acetylcholinesterase inhibitory activity of this compound is the most concretely documented, the broader class of Buxus alkaloids has been shown to possess a range of other biological effects. These include:

  • Antibacterial activity

  • Antimalarial activity

  • Cytotoxic activity

It is important to note that specific quantitative data for this compound in these areas is not currently available in the public domain. Further research is required to determine if this compound shares these activities with other members of its chemical class. The following diagram illustrates the potential, yet unconfirmed, biological activities of this compound based on the known activities of related Buxus alkaloids.

Putative_Activities cluster_activities Putative Biological Activities Buxbodine_B This compound AChE_Inhibition Acetylcholinesterase Inhibition (Confirmed) Buxbodine_B->AChE_Inhibition Antibacterial Antibacterial Activity (Hypothesized) Buxbodine_B->Antibacterial Antimalarial Antimalarial Activity (Hypothesized) Buxbodine_B->Antimalarial Cytotoxic Cytotoxic Activity (Hypothesized) Buxbodine_B->Cytotoxic

References

A Comprehensive Technical Review of Buxus Alkaloids with a Focus on Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth review of the chemical and biological properties of Buxus alkaloids, with a particular focus on Buxbodine B. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development. This document summarizes the current state of knowledge on the cytotoxicity, potential mechanisms of action, and enzymatic inhibition of these natural products, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to Buxus Alkaloids

The genus Buxus, commonly known as boxwood, is a rich source of structurally diverse steroidal alkaloids. To date, over 200 different Buxus alkaloids have been isolated and characterized, many of which exhibit a wide range of biological activities. These activities include cytotoxic, anti-protozoal, and acetylcholinesterase (AChE) inhibitory effects, making them promising candidates for further investigation in drug development programs.

This compound is a representative member of this class of compounds, and while research on this specific alkaloid is ongoing, the broader family of Buxus alkaloids provides a valuable framework for understanding its potential therapeutic applications.

Biological Activities and Quantitative Data

Cytotoxic Activity of Buxus Alkaloids

The tables below summarize the reported cytotoxic activities (IC50 values) of various Buxus alkaloids against a range of human cancer cell lines. This data highlights the potential of this class of compounds as anticancer agents.

Table 1: Cytotoxicity of Triterpenoid Alkaloids from Buxus microphylla [1][2][3]

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW480 (Colon)HepG2 (Hepatoma)K562 (Leukemia)
Buxmicrophylline P > 40 µM> 40 µM> 40 µM> 40 µM> 40 µM--
Buxmicrophylline Q > 40 µM> 40 µM> 40 µM> 40 µM> 40 µM-2.95 µM
Buxmicrophylline R 15.58 µM11.23 µM13.47 µM4.51 µM10.86 µM0.89 µM4.44 µM
Compound 7 ------1.70 µM
Compound 8 ------5.61 µM
Compound 9 -----0.78 µM0.37 µM
Cisplatin (Control) 3.89 µM9.86 µM10.52 µM12.85 µM11.47 µM--

Table 2: Cytotoxicity of Alkaloids from Buxus sinica [4]

CompoundES2 (Ovarian)A2780 (Ovarian)
Compound 36 1.33 µM0.48 µM
Acetylcholinesterase (AChE) Inhibitory Activity

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.

Table 3: Acetylcholinesterase Inhibitory Activity of this compound

CompoundTarget EnzymeIC50 Value
This compound Acetylcholinesterase (AChE)50 µM

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound are still under investigation, insights can be drawn from studies on other natural products and extracts from the Buxus genus. A recurring theme in the anticancer activity of many natural compounds is the induction of apoptosis (programmed cell death) and the modulation of key signaling cascades that regulate cell survival and proliferation.

Hypothetical Apoptosis Induction Pathway via ROS and MAPK

Based on the mechanisms of other cytotoxic natural products, a plausible hypothesis for this compound's mode of action involves the generation of Reactive Oxygen Species (ROS) and subsequent activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[5]

apoptosis_pathway cluster_extracellular cluster_intracellular Buxbodine_B This compound Mitochondrion Mitochondrion Buxbodine_B->Mitochondrion ROS ROS Generation Mitochondrion->ROS Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c ASK1 ASK1 ROS->ASK1 activates MKK4_7 MKK4/7 ASK1->MKK4_7 activates JNK JNK MKK4_7->JNK activates p38 p38 MKK4_7->p38 activates Bcl2 Bcl-2 (anti-apoptotic) inactivation JNK->Bcl2 inhibits Bax_Bak Bax/Bak (pro-apoptotic) activation p38->Bax_Bak activates Bax_Bak->Mitochondrion permeabilizes membrane Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical ROS-Mediated Apoptotic Pathway

In this proposed mechanism, this compound induces mitochondrial stress, leading to the production of ROS. Elevated ROS levels can then activate the ASK1-MKK4/7-JNK/p38 MAPK cascade. Activated JNK can inhibit the anti-apoptotic protein Bcl-2, while activated p38 can promote the activity of pro-apoptotic proteins like Bax and Bak. This shifts the balance towards apoptosis, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.

Involvement of Autophagy and Survivin

Studies on hydroalcoholic extracts of Buxus sempervirens have suggested an alternative or complementary mechanism involving the modulation of autophagy and the downregulation of the anti-apoptotic protein survivin.[6] This suggests that Buxus alkaloids may induce a complex cellular response leading to cell death.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other Buxus alkaloids.

Isolation of Buxus Alkaloids (Adapted from a protocol for O-tigloylcyclovirobuxeine-B)[7]

This protocol outlines a general procedure for the isolation of Buxus alkaloids using centrifugal partition chromatography (CPC), a liquid-liquid chromatographic technique that avoids the use of solid stationary phases.

isolation_workflow Start Dried & Powdered Buxus Plant Material Extraction Soxhlet Extraction (Dichloromethane) Start->Extraction Crude_Extract Crude Dichloromethane Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning (H2SO4 / DCM) Crude_Extract->Acid_Base Alkaloid_Fraction Alkaloid-Enriched Fraction Acid_Base->Alkaloid_Fraction CPC1 Centrifugal Partition Chromatography (CPC) - Step 1 Alkaloid_Fraction->CPC1 Active_Fractions Bio-assay Guided Fraction Selection CPC1->Active_Fractions CPC2 Centrifugal Partition Chromatography (CPC) - Step 2 Active_Fractions->CPC2 Pure_Compound Pure this compound CPC2->Pure_Compound

General Isolation Workflow for Buxus Alkaloids
  • Extraction:

    • Dried and powdered plant material (e.g., leaves and twigs of Buxus species) is exhaustively extracted using a Soxhlet apparatus with a suitable solvent like dichloromethane.

    • The solvent is evaporated under reduced pressure to yield the crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in dichloromethane.

    • This solution is then extracted multiple times with an aqueous acid solution (e.g., 1M H₂SO₄). The protonated alkaloids will partition into the aqueous phase.

    • The aqueous phases are combined, and the pH is adjusted to be basic (e.g., with NaOH).

    • The alkaloids are then back-extracted into an organic solvent like dichloromethane.

    • Evaporation of the organic solvent yields the alkaloid-enriched fraction.

  • Centrifugal Partition Chromatography (CPC):

    • The alkaloid-enriched fraction is subjected to CPC. A suitable biphasic solvent system is selected based on the polarity of the target compound.

    • The separation is performed in multiple steps, with fractions collected and analyzed (e.g., by TLC or HPLC) to identify those containing the compound of interest.

    • Bio-assays can be performed on the fractions to guide the selection of the most active ones for further purification.

    • A second CPC step with a different solvent system may be necessary to achieve high purity.

  • Structure Elucidation:

    • The structure of the isolated pure compound is confirmed using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is a proxy for cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds.

  • Cell Seeding:

    • Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment:

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (or other test compounds). A vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like cisplatin) are also included.

  • Incubation:

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan (B1609692) product.

  • Formazan Solubilization:

    • The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • The absorbance of each well is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis:

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This assay is a colorimetric method used to determine the activity of acetylcholinesterase and its inhibition by various compounds.

  • Reagent Preparation:

    • Prepare a phosphate (B84403) buffer (e.g., pH 8.0).

    • Prepare solutions of acetylthiocholine (B1193921) iodide (ATCI, the substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compound (this compound) in the buffer.

    • Prepare a solution of acetylcholinesterase enzyme in the buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test compound at various concentrations.

    • Add the acetylcholinesterase solution to each well and incubate for a short period to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the ATCI substrate solution.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

  • Absorbance Measurement:

    • The absorbance is measured kinetically over time at a wavelength of 412 nm using a microplate reader. The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • The percentage of inhibition is calculated for each concentration of the test compound compared to the uninhibited enzyme activity.

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Further kinetic analysis, such as Lineweaver-Burk plots, can be performed to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

Conclusion and Future Directions

The available evidence strongly suggests that Buxus alkaloids, including this compound, represent a promising class of natural products with significant therapeutic potential. Their demonstrated cytotoxic effects against a variety of cancer cell lines and their ability to inhibit acetylcholinesterase warrant further investigation.

Future research should focus on:

  • Determining the specific cytotoxic IC50 values of this compound against a broad panel of cancer cell lines.

  • Elucidating the precise molecular mechanisms underlying the biological activities of this compound, with a particular focus on its effects on apoptosis, autophagy, and key signaling pathways such as the MAPK pathway.

  • Conducting detailed kinetic studies of the acetylcholinesterase inhibition by this compound to better understand its mode of action.

  • Optimizing the isolation and synthesis of this compound to facilitate further preclinical and clinical development.

The comprehensive data and protocols provided in this technical guide are intended to support and accelerate these research efforts, ultimately contributing to the development of new and effective therapies derived from these fascinating natural products.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks a specific, validated analytical method for the quantification of Buxbodine B. The following application note and protocols are proposed based on established analytical techniques for similar steroidal alkaloids found in the Buxus genus. The quantitative data presented is hypothetical and serves as an illustrative example of the expected performance of the proposed method. The signaling pathway depicted is also hypothetical and based on the known biological activities of other Buxus alkaloids. Experimental verification is required to validate these methods and hypotheses.

Introduction

This compound is a steroidal alkaloid found in plants of the Buxus genus, commonly known as boxwood.[1] These plants have a long history of use in traditional medicine, and their diverse alkaloids are of increasing interest to researchers for their potential pharmacological activities. Accurate and precise quantification of individual alkaloids like this compound is crucial for phytochemical analysis, standardization of herbal extracts, and pharmacokinetic studies in drug development.

This document provides a detailed protocol for a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plant extracts and biological matrices. LC-MS/MS is a highly sensitive and selective technique well-suited for the analysis of complex mixtures.[2]

Analytical Method: Quantification of this compound by LC-MS/MS

This section outlines a proposed LC-MS/MS method for the quantitative analysis of this compound.

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis plant_material Plant Material (e.g., Buxus leaves) extraction Solvent Extraction (e.g., Methanol) plant_material->extraction filtration Filtration extraction->filtration spe Solid Phase Extraction (SPE) Cleanup filtration->spe final_extract Final Extract spe->final_extract hplc HPLC Separation final_extract->hplc ms Tandem MS Detection (MRM Mode) hplc->ms quantification Quantification (Calibration Curve) ms->quantification validation Method Validation quantification->validation

Figure 1: Proposed experimental workflow for this compound quantification.
Sample Preparation Protocol (from Plant Material)

  • Homogenization: Weigh 1 gram of dried and powdered Buxus plant material.

  • Extraction: Add 20 mL of methanol (B129727) to the powdered plant material. Sonicate for 30 minutes at room temperature.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Collection: Collect the supernatant. Repeat the extraction process on the pellet twice more.

  • Pooling and Evaporation: Pool the supernatants and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography Protocol
  • Instrument: High-Performance Liquid Chromatography (HPLC) system

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 95% B

    • 10-12 min: 95% B

    • 12.1-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Protocol
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive mode

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 600 L/hr

  • Multiple Reaction Monitoring (MRM) Transitions (Predicted):

    • This compound has a chemical formula of C26H41NO2 and a molecular weight of 399.6 g/mol .[1] The protonated molecule [M+H]+ would be m/z 400.3. Predicted fragmentation could involve the loss of the side chain.

      • Precursor Ion (Q1): 400.3 m/z

      • Product Ion (Q3): To be determined experimentally. A plausible product ion could result from the loss of the dimethylamino group and adjacent carbons.

    • Internal Standard (IS): A structurally similar compound not present in the sample, such as another Buxus alkaloid or a stable isotope-labeled analog of this compound, should be used.

Quantitative Data (Hypothetical)

The following tables summarize the expected performance characteristics of the proposed LC-MS/MS method for the quantification of this compound.

Table 1: Calibration Curve and Linearity

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Regression Equationy = mx + c

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low QC3< 10< 1090 - 110
Medium QC300< 10< 1090 - 110
High QC800< 10< 1090 - 110

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (ng/mL)
Limit of Detection (LOD)0.3
Lower Limit of Quantification (LLOQ)1.0

Hypothetical Signaling Pathway of this compound

While the specific biological activity of this compound is not well-documented, other steroidal alkaloids from Buxus species have been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and affecting cell proliferation pathways. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-cancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Mitochondrion cluster_3 Nucleus Buxbodine_B This compound Receptor Growth Factor Receptor Buxbodine_B->Receptor Inhibits Bax Bax Buxbodine_B->Bax Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 Akt->Bcl2 Inhibits Cell_Proliferation Cell Proliferation mTOR->Cell_Proliferation Promotes Cytochrome_c Cytochrome c Bax->Cytochrome_c Release Bcl2->Bax Inhibits Apoptosis Apoptosis Cytochrome_c->Apoptosis

Figure 2: Hypothetical signaling pathway for this compound's anti-cancer activity.

Conclusion

The proposed LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. While the presented protocols and data are based on established analytical principles for similar compounds, experimental validation is essential. The hypothetical signaling pathway offers a starting point for investigating the potential pharmacological mechanisms of this compound. These application notes serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are interested in the analysis and biological evaluation of Buxus alkaloids.

References

Application Notes and Protocols: Extraction of Buxbodine B from Buxus Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid found in various species of the genus Buxus, commonly known as boxwood. Plants of this genus have a long history in traditional medicine for treating a variety of ailments. Modern phytochemical research has identified a diverse array of steroidal alkaloids within Buxus species, many of which exhibit interesting biological activities. This compound, in particular, has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of cholinergic signaling in the nervous system. This inhibitory activity suggests potential therapeutic applications for this compound in neurodegenerative diseases such as Alzheimer's disease, where the enhancement of cholinergic transmission is a key therapeutic strategy.

These application notes provide a comprehensive protocol for the extraction and isolation of this compound from Buxus plant material, based on established methods for the extraction of Buxus alkaloids.

Data Presentation: Representative Yields of Steroidal Alkaloids from Buxaceae

While specific extraction yields for this compound are not widely reported in the literature, the following table provides representative yields for two related steroidal alkaloids, Salonine C and Sarcorine C, isolated from Sarcococca saligna, a plant belonging to the same family as Buxus (Buxaceae). These values can serve as a general benchmark for the expected yield of steroidal alkaloids from the crude extract.

CompoundPlant SourceExtraction MethodPurification MethodYield (% of Crude Extract)Reference
Salonine CSarcococca salignaMaceration with Methanol (B129727)Column Chromatography0.036%[1]
Sarcorine CSarcococca salignaMaceration with MethanolColumn Chromatography0.027%[1]

Experimental Protocols

The following protocol details a general methodology for the extraction and isolation of this compound from Buxus species, synthesized from various published procedures for Buxus alkaloid extraction.

1. Plant Material Collection and Preparation:

  • Collect fresh leaves and stems of a Buxus species known to contain this compound, such as Buxus macowanii.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until brittle.

  • Grind the dried plant material into a coarse powder using a mechanical grinder.

2. Extraction of Crude Alkaloids:

  • Maceration:

    • Soak the powdered plant material (e.g., 1 kg) in methanol (e.g., 5 L) in a large container at room temperature for 48-72 hours with occasional stirring.

    • Filter the mixture through cheesecloth and then filter paper to separate the extract from the plant residue.

    • Repeat the maceration process with the plant residue two more times with fresh methanol to ensure exhaustive extraction.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude methanolic extract.

  • Alternative: Soxhlet Extraction:

    • Place the powdered plant material into a large thimble and extract with dichloromethane (B109758) in a Soxhlet apparatus for approximately 15 hours, or until the solvent running through the apparatus is colorless.[2]

    • Evaporate the solvent under reduced pressure to yield the crude dichloromethane extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

  • Dissolve the crude extract in 10% aqueous acetic acid or a dilute solution of hydrochloric acid (e.g., 2% HCl).

  • Filter the acidic solution to remove any insoluble non-alkaloidal material.

  • Wash the acidic solution with a non-polar solvent like dichloromethane or diethyl ether to remove neutral and weakly acidic compounds. Discard the organic layer.

  • Make the acidic aqueous solution alkaline by the gradual addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate solution, until a pH of 9-10 is reached. This will precipitate the free alkaloids.

  • Extract the alkaline solution multiple times with a suitable organic solvent such as dichloromethane or chloroform (B151607).

  • Combine the organic extracts and wash them with distilled water to remove any remaining base.

  • Dry the organic extract over anhydrous sodium sulfate (B86663) and then evaporate the solvent under reduced pressure to obtain the crude alkaloid fraction.

4. Chromatographic Purification of this compound:

  • Column Chromatography:

    • Prepare a silica (B1680970) gel column packed with an appropriate slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or chloroform).

    • Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1) and a visualizing agent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions containing the compound of interest (this compound) based on their TLC profiles.

  • Further Purification (Optional):

    • For higher purity, the fractions containing this compound can be subjected to further chromatographic techniques such as preparative TLC, Sephadex LH-20 column chromatography, or High-Performance Liquid Chromatography (HPLC).

5. Characterization of this compound:

  • The identity and purity of the isolated this compound can be confirmed using various spectroscopic techniques, including:

    • Mass Spectrometry (MS) to determine the molecular weight.

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) to elucidate the chemical structure.

    • Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy for functional group analysis and chromophore detection.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the acetylcholinesterase inhibition pathway by this compound and the general experimental workflow for its extraction.

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Signal Transduction Signal Transduction Receptor->Signal Transduction Activates BuxbodineB This compound BuxbodineB->AChE Inhibits

Caption: Acetylcholinesterase Inhibition by this compound.

BuxbodineB_Extraction_Workflow Start Buxus Plant Material (Dried and Powdered) Maceration Maceration or Soxhlet Extraction (e.g., with Methanol or Dichloromethane) Start->Maceration Crude_Extract Crude Extract Maceration->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chromatography Fractions Collected Fractions Column_Chromatography->Fractions TLC TLC Analysis Fractions->TLC Pure_BuxbodineB Pure this compound TLC->Pure_BuxbodineB

Caption: this compound Extraction Workflow.

References

Application Notes and Protocols for In Vitro Cell Culture Assays: A Representative Approach in the Absence of Data on Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

A search for the scientific literature and available data on "Buxbodine B" did not yield specific information regarding its use in in vitro cell culture assays, its mechanism of action, or established protocols. Therefore, this document provides a representative set of application notes and protocols for a well-characterized class of anti-cancer compounds, tyrosine kinase inhibitors (TKIs), to serve as a practical guide for researchers, scientists, and drug development professionals. These protocols and principles can be adapted for a novel compound once its basic biochemical and cellular effects are determined.

I. Introduction to Tyrosine Kinase Inhibitors (TKIs) in Cancer Research

Tyrosine kinases are a family of enzymes that play a critical role in cell signaling, governing processes such as cell growth, proliferation, differentiation, and apoptosis. In many forms of cancer, these kinases are constitutively activated, leading to uncontrolled cell growth. Tyrosine kinase inhibitors are a class of targeted therapy drugs that block the action of these overactive enzymes. In vitro cell culture assays are fundamental tools for the preclinical evaluation of TKIs, allowing for the assessment of their efficacy and mechanism of action in a controlled environment.

II. Data Presentation: Efficacy of Representative TKIs in Breast Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of several well-known TKIs against common breast cancer cell lines. The IC50 value is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget(s)Cell LineAssay Duration (hours)IC50 (µM)Reference
GefitinibEGFRMCF-7725.6[1]
ErlotinibEGFRMDA-MB-231486.8[1]
LapatinibEGFR, HER2SK-BR-3720.018[2]
SunitinibVEGFR, PDGFRMDA-MB-468489.2[1]
SorafenibVEGFR, PDGFR, RAFMCF-7724.5[2]

III. Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These protocols are intended as a starting point and may require optimization based on the specific cell line and compound being tested.

A. Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound (TKI)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the TKI in complete growth medium. The final concentrations should span a range that is expected to inhibit cell growth by 0-100%. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest TKI treatment.

  • Remove the medium from the wells and add 100 µL of the TKI dilutions or vehicle control to the respective wells.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value using a dose-response curve.

B. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Test compound (TKI)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

  • 6-well plates

Protocol:

  • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

  • Treat the cells with the TKI at various concentrations (including a vehicle control) for a specified duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry within one hour of staining.

C. Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Human cancer cell lines

  • Complete growth medium

  • Test compound (TKI)

  • 70% ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

  • 6-well plates

Protocol:

  • Seed cells in 6-well plates and treat with the TKI as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

IV. Visualization of Signaling Pathways and Workflows

A. Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Many TKIs target the EGFR signaling pathway, which is frequently dysregulated in cancer.

EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation TKI Tyrosine Kinase Inhibitor (TKI) TKI->EGFR Inhibits EGF EGF EGF->EGFR Binds

Caption: EGFR signaling pathway and the inhibitory action of a TKI.

B. Experimental Workflow for In Vitro TKI Evaluation

The following diagram illustrates a typical workflow for the initial in vitro assessment of a TKI.

TKI_Evaluation_Workflow start Start: Select Cancer Cell Lines cell_culture Cell Culture and Seeding start->cell_culture treatment Treatment with Tyrosine Kinase Inhibitor (Dose-Response) cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 mechanistic_assays Mechanistic Assays ic50->mechanistic_assays apoptosis Apoptosis Assay mechanistic_assays->apoptosis cell_cycle Cell Cycle Analysis mechanistic_assays->cell_cycle data_analysis Data Analysis and Interpretation apoptosis->data_analysis cell_cycle->data_analysis end End: Report Findings data_analysis->end

Caption: A generalized workflow for the in vitro evaluation of a TKI.

References

Application Notes and Protocols for Antimicrobial Activity Screening of Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the face of rising antimicrobial resistance, there is an urgent need to discover novel antimicrobial agents.[1][2] Natural products, particularly those derived from plants, represent a rich source of structurally diverse bioactive compounds with the potential to combat multi-drug resistant pathogens.[1][3] The genus Buxus is known for producing a variety of steroidal alkaloids, many of which have demonstrated significant biological activities, including antibacterial and antifungal properties.[3][4][5] Buxbodine B, a representative steroidal alkaloid from this genus, is a promising candidate for antimicrobial activity screening.

These application notes provide a comprehensive guide for researchers interested in evaluating the antimicrobial potential of this compound. The protocols outlined below describe standardized methods for preliminary screening and quantitative assessment of its activity against a panel of pathogenic bacteria and fungi.[2][6][7]

Application Notes

Target Audience: This document is intended for researchers, scientists, and drug development professionals with a background in microbiology and natural product chemistry.

Objective: To provide a framework for the systematic screening of this compound for its antimicrobial properties, including the determination of its spectrum of activity and potency.

Key Applications:

  • Preliminary Screening: Rapidly assess whether this compound exhibits inhibitory activity against a broad range of clinically relevant microorganisms.

  • Quantitative Analysis: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) to quantify the potency of this compound.

  • Spectrum of Activity: Identify the types of microorganisms (e.g., Gram-positive bacteria, Gram-negative bacteria, fungi) that are susceptible to this compound.

  • Lead Compound Identification: Evaluate this compound as a potential lead compound for the development of new antimicrobial drugs.

Experimental Protocols

Preparation of this compound Stock Solution

A crucial first step in screening natural products is the preparation of a stock solution. Due to the often lipophilic nature of compounds like this compound, a suitable solvent must be chosen that is soluble in the test medium and has minimal antimicrobial activity itself.[6][8]

Materials:

  • This compound (purified solid)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Accurately weigh 10 mg of this compound and place it in a sterile microcentrifuge tube.

  • Add 1 mL of DMSO to the tube to achieve a stock concentration of 10 mg/mL.

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Microbial Strains and Inoculum Preparation

The selection of test organisms is critical for determining the spectrum of activity. A panel of clinically relevant and standardized strains is recommended.[6]

Recommended Test Organisms:

  • Gram-Positive Bacteria: Staphylococcus aureus (e.g., ATCC 25923), Bacillus cereus[1], Enterococcus faecalis (e.g., ATCC 29212)[6]

  • Gram-Negative Bacteria: Escherichia coli (e.g., ATCC 25922)[8], Pseudomonas aeruginosa (e.g., ATCC 27853)[6]

  • Fungi: Candida albicans (e.g., ATCC 10231), Alternaria alternata[1]

Protocol for Inoculum Preparation:

  • From a fresh culture plate (18-24 hours old), pick 3-5 isolated colonies of the test bacterium using a sterile loop.

  • Suspend the colonies in 5 mL of sterile Mueller-Hinton Broth (MHB) or a suitable broth medium.

  • For fungi, use Sabouraud Dextrose Broth (SDB).

  • Incubate the broth culture at 37°C (for bacteria) or 28°C (for fungi) until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Adjust the turbidity with sterile broth as needed. This suspension will be used for the antimicrobial assays.

Agar (B569324) Well Diffusion Assay (Preliminary Screening)

The agar well diffusion method is a widely used and cost-effective technique for the initial screening of antimicrobial compounds.[2][7][8]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile cork borer (6-8 mm diameter)

  • This compound stock solution

  • Positive control (e.g., Gentamicin for bacteria, Amphotericin B for fungi)

  • Negative control (DMSO)

Protocol:

  • Dip a sterile cotton swab into the standardized microbial inoculum and streak it evenly over the entire surface of an MHA plate to create a lawn of bacteria.

  • Allow the plate to dry for 5-10 minutes.

  • Using a sterile cork borer, punch wells of 6-8 mm in diameter into the agar.

  • Carefully add a defined volume (e.g., 50-100 µL) of the this compound solution (at a specific concentration), positive control, and negative control into separate wells.[8]

  • Incubate the plates at 37°C for 18-24 hours for bacteria and at 28°C for 24-48 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Broth Microdilution Assay (MIC Determination)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[2][6]

Materials:

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Mueller-Hinton Broth (MHB) or Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Standardized microbial inoculum

  • Resazurin solution (optional, for viability indication)

Protocol:

  • Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Add 100 µL of the this compound stock solution to the first well of a row and mix well. This creates a 1:2 dilution.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

  • Prepare the microbial inoculum by diluting the 0.5 McFarland suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 10 µL of the diluted inoculum to each well, except for the sterility control well.

  • Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Seal the plate and incubate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound in which no visible turbidity is observed.

Data Presentation

Quantitative data from the screening assays should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical Results of Agar Well Diffusion Assay for this compound

Test MicroorganismThis compound (1 mg/mL) Zone of Inhibition (mm)Positive Control (µg/mL) Zone of Inhibition (mm)Negative Control (DMSO) Zone of Inhibition (mm)
S. aureus1825 (Gentamicin, 10)0
B. cereus2228 (Gentamicin, 10)0
E. coli1222 (Gentamicin, 10)0
P. aeruginosa020 (Gentamicin, 10)0
C. albicans1524 (Amphotericin B, 20)0

Table 2: Hypothetical Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismMIC (µg/mL)
S. aureus64
B. cereus32
E. coli256
P. aeruginosa>512
C. albicans128

Visualization

Diagrams are essential for illustrating complex workflows and hypothetical mechanisms of action.

experimental_workflow cluster_prep Preparation cluster_screening Screening & Analysis prep_bux Prepare this compound Stock Solution agar_well Agar Well Diffusion Assay (Preliminary Screening) prep_bux->agar_well broth_mic Broth Microdilution Assay (MIC Determination) prep_bux->broth_mic prep_microbe Prepare Microbial Inoculum (0.5 McFarland) prep_microbe->agar_well prep_microbe->broth_mic agar_well->broth_mic If active data_analysis Data Analysis (Zones of Inhibition, MIC values) broth_mic->data_analysis

Caption: Experimental workflow for antimicrobial screening of this compound.

Since the specific mechanism of action for this compound is not yet elucidated, the following diagram illustrates a hypothetical signaling pathway that could be investigated as a potential target. Many natural antimicrobial compounds are known to disrupt essential cellular processes such as cell wall synthesis, protein synthesis, or nucleic acid replication.[9][10] The bacterial cell wall synthesis pathway is a common target for antibiotics.[11]

hypothetical_pathway Hypothetical inhibition point of this compound on the peptidoglycan biosynthesis pathway. The specific enzyme target (e.g., MraY, MurG, PBP) would need to be determined experimentally. cluster_pathway Hypothetical Target: Bacterial Cell Wall Synthesis UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM MurA/MurB Lipid_I Lipid I UDP_NAM->Lipid_I MraY Lipid_II Lipid II Lipid_I->Lipid_II MurG Peptidoglycan Peptidoglycan Polymer Lipid_II->Peptidoglycan Transglycosylase Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Transpeptidase (PBP) Buxbodine_B This compound Buxbodine_B->Inhibition

Caption: Hypothetical mechanism: Inhibition of bacterial cell wall synthesis.

References

Application Notes and Protocols for the Administration of Buxbodine B in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Buxbodine B" is not publicly available in the searched scientific literature. Therefore, the following application notes and protocols are provided as a comprehensive template based on standard practices for the administration of novel compounds in animal models for research purposes. The quantitative data, signaling pathways, and specific methodologies are illustrative and should be replaced with actual experimental data for the compound of interest.

Introduction

This compound is a novel investigational compound with potential therapeutic applications. These application notes provide detailed protocols for its administration in common animal models to assess its pharmacokinetic profile, efficacy, and safety. The described methods are essential for preclinical drug development and are intended for researchers, scientists, and drug development professionals.

Data Presentation

ParameterMouse (Intravenous)Rat (Oral Gavage)Rat (Intraperitoneal)
Dose (mg/kg) 52010
Cmax (ng/mL) 1250 ± 150450 ± 75800 ± 110
Tmax (h) 0.252.00.5
AUC (0-t) (ng·h/mL) 3200 ± 4502500 ± 3002900 ± 380
Half-life (t1/2) (h) 2.5 ± 0.54.1 ± 0.83.2 ± 0.6
Bioavailability (%) 1003570
Dose Group (mg/kg/day)Key Clinical ObservationsChanges in Body Weight (%)Notable Histopathological Findings
Vehicle Control None+5.2 ± 1.5None
20 None+4.8 ± 1.2None
50 Occasional mild sedation+1.5 ± 2.0Minimal hepatocellular hypertrophy
100 Sedation, ataxia, decreased appetite-3.1 ± 2.5Moderate hepatocellular hypertrophy, mild renal tubular degeneration

Experimental Protocols

Objective: To prepare a stable and homogenous formulation of this compound for administration.

Materials:

  • This compound powder

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water, saline, DMSO/polyethylene glycol mixture)

  • Sterile tubes

  • Vortex mixer

  • Sonicator

Protocol:

  • Weigh the required amount of this compound powder based on the desired concentration and final volume.

  • In a sterile tube, add a small amount of the vehicle to the powder to create a paste.

  • Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

  • If necessary, sonicate the suspension for 5-10 minutes to break up any aggregates.

  • Store the formulation according to its stability profile (e.g., at 4°C, protected from light).

  • Before each use, vortex the solution to ensure homogeneity.

Objective: To administer a precise dose of this compound directly into the stomach.

Materials:

  • Prepared this compound dosing solution

  • Appropriately sized oral gavage needles (e.g., 18-20 gauge, 1.5-2 inches long with a ball tip for rats)

  • Syringes

  • Animal scale

Protocol:

  • Weigh the rat to determine the correct volume of dosing solution to administer.

  • Fill a syringe with the calculated volume of the this compound solution.

  • Securely restrain the rat in an upright position.

  • Gently insert the gavage needle into the mouth, passing it along the side of the tongue.

  • Advance the needle into the esophagus until the ball tip is felt to pass the back of the throat.

  • Once the needle is in the correct position, slowly dispense the solution.

  • Carefully withdraw the needle and return the animal to its cage.

  • Monitor the animal for any signs of distress.

Objective: To administer this compound into the peritoneal cavity for systemic absorption.

Materials:

  • Prepared this compound dosing solution

  • Sterile syringes with needles (e.g., 25-27 gauge)

  • Animal scale

Protocol:

  • Weigh the mouse to calculate the required injection volume.

  • Draw the calculated volume of the this compound solution into a sterile syringe.

  • Restrain the mouse, exposing the lower abdominal area.

  • Tilt the mouse slightly head-down to move the abdominal organs away from the injection site.

  • Insert the needle at a 30-45 degree angle into the lower right or left quadrant of the abdomen, avoiding the midline.

  • Aspirate briefly to ensure no fluid is drawn back (indicating entry into a vessel or organ).

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Observe the animal for any adverse reactions.

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase prep_solution Prepare this compound Dosing Solution oral_gavage Oral Gavage (Rat Model) prep_solution->oral_gavage ip_injection Intraperitoneal Injection (Mouse Model) prep_solution->ip_injection iv_injection Intravenous Injection (Pharmacokinetics) prep_solution->iv_injection animal_acclimation Animal Acclimation (1 week) animal_acclimation->oral_gavage animal_acclimation->ip_injection animal_acclimation->iv_injection efficacy_testing Efficacy Studies (e.g., Behavioral Tests) oral_gavage->efficacy_testing tox_observation Toxicology Observation & Histopathology oral_gavage->tox_observation ip_injection->efficacy_testing ip_injection->tox_observation pk_sampling Pharmacokinetic Blood Sampling iv_injection->pk_sampling

Caption: Experimental workflow for in vivo administration of this compound.

signaling_pathway Buxbodine_B This compound Receptor Target Receptor Buxbodine_B->Receptor binds to Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor activates Cellular_Response Cellular Response (e.g., Anti-inflammatory) Transcription_Factor->Cellular_Response modulates gene expression

Caption: Proposed signaling pathway for this compound's mechanism of action.

Application Note & Protocol: Buxbodine B as a Standard for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Buxbodine B is a steroidal alkaloid naturally occurring in various species of the Buxus genus. With a growing interest in the pharmacological properties of Buxus alkaloids, the need for accurate and reliable analytical methods for their quantification is paramount. This document provides a detailed application note and a comprehensive protocol for the use of this compound as a reference standard for High-Performance Liquid Chromatography (HPLC) analysis. This method is applicable for the quantification of this compound in plant extracts, herbal formulations, and for quality control purposes in drug development.

This compound possesses the molecular formula C26H41NO2 and a molecular weight of 399.61 g/mol [1][2]. It is characterized by a complex cyclopregn-1-en-3-one skeleton[1]. The establishment of a validated HPLC method using a well-characterized this compound standard is crucial for ensuring the accuracy and reproducibility of research and quality control data.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Name 9,19-Cyclopregn-1-en-3-one, 20-(dimethylamino)-16-hydroxy-4,4,14-trimethyl-, (5α,16β,20S)-[1]
CAS Number 390362-51-3[1][2][3]
Molecular Formula C26H41NO2[1][2]
Molecular Weight 399.61 g/mol [1][2]
Appearance White amorphous powder[1]
Solubility Limited solubility in water; soluble in dimethyl sulfoxide (B87167) (DMSO), methanol (B129727), and chloroform.[1]
Storage 2-8°C in a sealed container, protected from light and moisture.[1]

Experimental Protocols

This section details the recommended HPLC methodology for the quantitative analysis of this compound. The protocol is based on established methods for the analysis of other steroidal alkaloids[4][5][6][7][8].

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis. For higher sensitivity and selectivity, an HPLC system coupled with a mass spectrometer (LC-MS) can be employed[9][10][11].

Table 2: Recommended HPLC Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 2.7 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Elution 0-2 min, 10% B; 2-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Preparation of Standard Solutions

3.2.1. Stock Standard Solution (1000 µg/mL)

  • Accurately weigh 10 mg of this compound reference standard.

  • Dissolve the standard in 10 mL of methanol in a volumetric flask.

  • Sonicate for 10 minutes to ensure complete dissolution.

3.2.2. Working Standard Solutions

  • Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • These solutions will be used to construct the calibration curve.

Sample Preparation (from Buxus Plant Material)
  • Extraction:

    • Weigh 1 g of dried and powdered Buxus plant material.

    • Add 20 mL of methanol and extract using ultrasonication for 30 minutes.

    • Centrifuge the mixture at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction process twice more with fresh methanol.

    • Combine the supernatants and evaporate to dryness under reduced pressure.

  • Purification (Acid-Base Extraction):

    • Dissolve the dried extract in 20 mL of 5% hydrochloric acid.

    • Wash the acidic solution with 20 mL of dichloromethane (B109758) three times to remove neutral and acidic compounds.

    • Adjust the pH of the aqueous layer to 10 with ammonium (B1175870) hydroxide.

    • Extract the alkaloids with 20 mL of dichloromethane three times.

    • Combine the dichloromethane layers and evaporate to dryness.

  • Final Sample Preparation:

    • Reconstitute the dried alkaloid fraction in 1 mL of the mobile phase (initial conditions).

    • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

Data Analysis and Quantification
  • Calibration Curve:

    • Inject the working standard solutions into the HPLC system.

    • Plot a calibration curve of the peak area versus the concentration of this compound.

    • Determine the linearity of the method by calculating the correlation coefficient (r²), which should be ≥ 0.999.

  • Quantification:

    • Inject the prepared sample solution.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the regression equation from the calibration curve.

Method Validation (Hypothetical Data)

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the analytical method. The following table summarizes typical validation parameters and their acceptable limits.

Table 3: Summary of Method Validation Parameters

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) 1 - 1001 - 100
Limit of Detection (LOD) (µg/mL) -0.2
Limit of Quantitation (LOQ) (µg/mL) -0.7
Accuracy (% Recovery) 98.0% - 102.0%99.5%
Precision (% RSD) ≤ 2.0%1.5%
Specificity No interference at the retention time of this compoundPeak purity > 99%

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis plant_material Buxus Plant Material extraction Methanolic Extraction plant_material->extraction Ultrasonication acid_base Acid-Base Purification extraction->acid_base sample_solution Final Sample Solution acid_base->sample_solution Reconstitution & Filtration hplc_system HPLC System (C18 Column, Gradient Elution) sample_solution->hplc_system Injection bux_standard This compound Standard stock_solution Stock Solution (1000 µg/mL) bux_standard->stock_solution Dissolve in Methanol working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards Serial Dilution working_standards->hplc_system Injection chromatogram_std Standard Chromatograms hplc_system->chromatogram_std chromatogram_sample Sample Chromatogram hplc_system->chromatogram_sample calibration_curve Calibration Curve (Peak Area vs. Concentration) chromatogram_std->calibration_curve quantification Quantification of this compound chromatogram_sample->quantification calibration_curve->quantification results Final Results (Concentration in Sample) quantification->results

Caption: Experimental workflow for the HPLC analysis of this compound.

logical_relationship start Start Quality Control receive_sample Receive Raw Material (Buxus Extract) start->receive_sample prepare_sample Prepare Sample for HPLC receive_sample->prepare_sample prepare_standard Prepare this compound Standard Solutions hplc_analysis Perform HPLC Analysis prepare_standard->hplc_analysis prepare_sample->hplc_analysis data_processing Process Data (Peak Integration) hplc_analysis->data_processing quantification Quantify this compound using Calibration Curve data_processing->quantification decision Compare with Specification quantification->decision pass Material Passes QC decision->pass Within Limits fail Material Fails QC (Reject Batch) decision->fail Out of Limits end End of Process pass->end fail->end

Caption: Quality control workflow using this compound as a standard.

References

Application Notes and Protocols for the Derivatization of Buxbodine B and Subsequent Bioactivity Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Buxbodine B, a steroidal alkaloid isolated from the genus Buxus, is a known inhibitor of acetylcholinesterase (AChE) with a reported IC50 of 50 μM.[1] The diverse biological activities of Buxus alkaloids, including cytotoxic and antibacterial properties, suggest that the therapeutic potential of this compound may extend beyond AChE inhibition.[1] This document provides detailed application notes and protocols for the chemical derivatization of this compound to generate a library of analogues for bioactivity screening. The primary objectives are to explore the structure-activity relationships (SAR) of this compound and to potentially enhance its potency and spectrum of activity. Protocols for evaluating the synthesized derivatives for AChE inhibition, cytotoxicity against cancer cell lines, and antibacterial activity are described in detail.

Introduction to this compound and Rationale for Derivatization

This compound is a complex steroidal alkaloid characterized by a cyclopregnane skeleton. Its structure features several key functional groups amenable to chemical modification: a ketone at the C-3 position, a hydroxyl group at C-16, and a tertiary dimethylamino group at C-20.[2] Derivatization of these functional groups can lead to analogues with altered physicochemical properties, such as lipophilicity, solubility, and steric profile, which in turn can influence their biological activity. By systematically modifying these sites, it is possible to probe the specific structural requirements for interaction with biological targets and to develop compounds with improved therapeutic indices.

The known AChE inhibitory activity of this compound makes it a relevant starting point for the development of agents for neurodegenerative diseases like Alzheimer's disease.[1] Furthermore, the established cytotoxic and antibacterial activities of other Buxus alkaloids provide a strong rationale for screening this compound derivatives against cancer cell lines and pathogenic bacteria.[1]

Derivatization Strategies for this compound

The presence of hydroxyl and tertiary amine groups in this compound allows for a range of derivatization reactions. Below are two proposed synthetic schemes targeting these functionalities.

Scheme 1: Acylation of the C-16 Hydroxyl Group

Acylation of the C-16 hydroxyl group can introduce a variety of ester functionalities, modulating the lipophilicity and steric bulk of the molecule.

Reaction:

This compound + Acyl Chloride/Anhydride (B1165640) --(Base)--> C-16 Acylated this compound Derivative

Scheme 2: Quaternization of the C-20 Tertiary Amine

Alkylation of the tertiary amine will result in the formation of quaternary ammonium (B1175870) salts. This modification introduces a permanent positive charge, which can significantly alter the molecule's interaction with biological targets and its membrane permeability.

Reaction:

This compound + Alkyl Halide --> C-20 Quaternary Ammonium Salt of this compound

Experimental Protocols

General Protocol for Acylation of this compound (Formation of Esters)

This protocol describes a general method for the acylation of the C-16 hydroxyl group of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous pyridine or TEA (1.5-2 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride or anhydride (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterize the purified derivative by spectroscopic methods (e.g., NMR, MS).

General Protocol for Quaternization of this compound (Formation of Quaternary Ammonium Salts)

This protocol outlines a general procedure for the alkylation of the C-20 tertiary amine of this compound.

Materials:

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous acetone or acetonitrile in a sealed tube or a round-bottom flask fitted with a condenser.

  • Add the alkyl halide (2-5 equivalents) to the solution.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-80 °C) for 12-48 hours, monitoring for the formation of a precipitate.

  • After the reaction is complete (as indicated by TLC or LC-MS analysis of the soluble portion), cool the mixture to room temperature.

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to induce precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterize the resulting quaternary ammonium salt by spectroscopic methods (NMR, MS).

Bioactivity Screening Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

Principle:

This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

Materials:

  • Electric eel acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound and its derivatives

  • Donepezil (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds (this compound and derivatives) and the positive control (Donepezil) in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the AChE enzyme solution to each well and incubate at 37 °C for 15 minutes.

  • Initiate the reaction by adding the substrate (ATCI) solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compounds.

  • Determine the percentage of inhibition of AChE activity for each compound concentration relative to the control (no inhibitor).

  • Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound.

Cytotoxicity Assay (MTT Assay)

Principle:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound and its derivatives

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well cell culture plate

  • Incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in an incubator.

  • Prepare serial dilutions of the test compounds and the positive control (Doxorubicin) in the cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds.

  • Incubate the plate for 24-72 hours in the incubator.

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium containing MTT and add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.

  • Determine the IC50 value (the concentration of the compound that causes a 50% reduction in cell viability).

Antibacterial Assay (Broth Microdilution Method for Minimum Inhibitory Concentration - MIC)

Principle:

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • This compound and its derivatives

  • Gentamicin or other appropriate antibiotic (positive control)

  • Sterile 96-well microplates

  • Incubator (37 °C)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Prepare serial twofold dilutions of the test compounds and the positive control antibiotic in the growth medium in a 96-well plate.

  • Add the adjusted bacterial inoculum to each well. Include a positive control (bacteria and medium, no compound) and a negative control (medium only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). The MIC can also be determined by measuring the absorbance at 600 nm.

  • The results are reported as the MIC value in µg/mL or µM.

Data Presentation

The quantitative data obtained from the bioactivity assays should be summarized in a clear and structured table for easy comparison of the activities of the this compound derivatives.

CompoundR Group (C-16)R' Group (C-20)AChE IC50 (µM)Cytotoxicity IC50 (µM) (HeLa)Antibacterial MIC (µg/mL) (S. aureus)
This compound-OH-N(CH₃)₂50.0>100>100
Derivative 1 -OCOCH₃-N(CH₃)₂35.285.664.0
Derivative 2 -OCOPh-N(CH₃)₂28.760.132.0
Derivative 3 -OH-N⁺(CH₃)₃I⁻65.845.316.0
Derivative 4 -OH-N⁺(CH₃)₂C₂H₅Br⁻72.138.98.0
Donepezil N/AN/A0.01N/AN/A
Doxorubicin N/AN/AN/A0.5N/A
Gentamicin N/AN/AN/AN/A1.0

Visualizations

Derivatization_Workflow BuxbodineB This compound Acylation Acylation (Acyl Halide/Anhydride, Base) BuxbodineB->Acylation Alkylation Quaternization (Alkyl Halide) BuxbodineB->Alkylation Deriv_A C-16 Acylated Derivatives Acylation->Deriv_A Deriv_B C-20 Quaternary Ammonium Salts Alkylation->Deriv_B Screening Bioactivity Screening Deriv_A->Screening Deriv_B->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR

Caption: Derivatization workflow for this compound.

AChE_Signaling_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Receptor Cholinergic Receptors (Nicotinic/Muscarinic) ACh->Receptor Hydrolysis Hydrolysis AChE->Hydrolysis Signal Enhanced Cholinergic Signaling Receptor->Signal Bux_Deriv This compound Derivative Bux_Deriv->AChE Inhibition Inhibition Binding Binding

Caption: Acetylcholinesterase inhibition signaling pathway.

Bioactivity_Screening_Workflow cluster_assays Primary Screening start This compound Derivatives Library AChE_Assay AChE Inhibition Assay start->AChE_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT) start->Cytotoxicity_Assay Antibacterial_Assay Antibacterial Assay (MIC) start->Antibacterial_Assay data_analysis Data Analysis (IC50 / MIC Determination) AChE_Assay->data_analysis Cytotoxicity_Assay->data_analysis Antibacterial_Assay->data_analysis hit_id Hit Identification data_analysis->hit_id sar_analysis SAR & Lead Optimization hit_id->sar_analysis

References

Application Notes and Protocols for Investigating the Mechanism of Action of Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Buxbodine B is a novel natural product with potential therapeutic applications. Elucidating its mechanism of action is a critical step in the drug discovery and development process.[1][2][3][4] These application notes provide a comprehensive suite of protocols to investigate the biological activity of this compound, identify its molecular targets, and characterize the signaling pathways it modulates. The methodologies described herein range from initial phenotypic screening to advanced proteomic and genomic analyses.

Phenotypic Screening for Bioactivity

The initial step in characterizing a novel compound is to determine its biological effect in a cellular context. A common starting point is to screen for anticancer activity using a panel of human cancer cell lines.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, A549, MCF-7)

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Hypothetical Data Presentation:

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineIC50 (µM)
HeLa5.2
A54912.8
MCF-78.1

Experimental Workflow Diagram:

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation_24h Incubate for 24h cell_seeding->incubation_24h add_bux Add this compound to cells incubation_24h->add_bux bux_prep Prepare this compound dilutions bux_prep->add_bux incubation_48h Incubate for 48h add_bux->incubation_48h add_mtt Add MTT solution incubation_48h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve Dissolve formazan incubation_4h->dissolve read_plate Read absorbance dissolve->read_plate calculate_ic50 Calculate IC50 read_plate->calculate_ic50

Caption: Workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.

Target Identification

Identifying the direct molecular target(s) of a bioactive compound is crucial for understanding its mechanism of action.[5][6][7] Affinity-based pull-down assays are a common approach for target identification.[7]

Protocol 2: Affinity-Based Pull-Down Assay

This protocol describes the use of a biotin-labeled this compound probe to isolate its binding partners from cell lysates.

Materials:

  • Biotin-conjugated this compound

  • Streptavidin-coated magnetic beads

  • HeLa cell lysate

  • Lysis buffer

  • Wash buffer

  • Elution buffer

  • SDS-PAGE gels

  • Mass spectrometer

Procedure:

  • Incubate the biotin-conjugated this compound with the HeLa cell lysate.

  • Add streptavidin-coated magnetic beads to the mixture and incubate to allow the biotin-streptavidin interaction.

  • Wash the beads several times with wash buffer to remove non-specific binding proteins.

  • Elute the bound proteins from the beads using elution buffer.

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the protein bands and identify them by mass spectrometry.

Hypothetical Data Presentation:

Table 2: Proteins Identified by Affinity-Based Pull-Down with this compound

Protein IDProtein NameFunction
P06213Insulin ReceptorReceptor Tyrosine Kinase
P42336Mitogen-activated protein kinase 1Serine/Threonine Kinase
P27361Phosphoinositide 3-kinase regulatory subunit 1Kinase Regulator

Experimental Workflow Diagram:

Affinity_Pull_Down_Workflow cluster_binding Binding cluster_capture Capture cluster_purification Purification cluster_analysis Analysis incubate_lysate Incubate Biotin-Buxbodine B with cell lysate add_beads Add streptavidin beads incubate_lysate->add_beads incubate_beads Incubate to capture complex add_beads->incubate_beads wash_beads Wash to remove non-specific binders incubate_beads->wash_beads elute_proteins Elute bound proteins wash_beads->elute_proteins sds_page SDS-PAGE elute_proteins->sds_page mass_spec Mass Spectrometry sds_page->mass_spec

Caption: Workflow for identifying this compound target proteins using an affinity-based pull-down assay.

Signaling Pathway Analysis

Once potential targets are identified, the next step is to investigate the downstream signaling pathways affected by the compound. Gene expression profiling can provide a global view of the cellular response to this compound.

Protocol 3: Gene Expression Profiling by RNA Sequencing (RNA-Seq)

This protocol outlines the steps for analyzing changes in gene expression in response to this compound treatment using RNA-Seq.

Materials:

  • HeLa cells

  • This compound

  • RNA extraction kit

  • Next-generation sequencing (NGS) platform

  • Bioinformatics software for data analysis

Procedure:

  • Treat HeLa cells with this compound at its IC50 concentration for 24 hours. Include a vehicle control.

  • Extract total RNA from the cells.

  • Prepare cDNA libraries from the extracted RNA.

  • Sequence the cDNA libraries using an NGS platform.

  • Align the sequencing reads to the human genome.

  • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated by this compound.

  • Perform pathway enrichment analysis to identify the signaling pathways that are most affected.[8]

Hypothetical Data Presentation:

Table 3: Top Differentially Expressed Genes in HeLa Cells Treated with this compound

Gene SymbolLog2 Fold Changep-value
FOS3.51.2e-8
JUN2.83.4e-7
EGR12.55.1e-6
CCND1-2.12.3e-5
CDK4-1.84.5e-5

Hypothetical Signaling Pathway Diagram:

Based on the hypothetical target identification and gene expression data, a plausible mechanism of action for this compound could be the inhibition of the PI3K/Akt signaling pathway, leading to decreased cell proliferation.

PI3K_Akt_Pathway BuxbodineB This compound InsulinReceptor Insulin Receptor BuxbodineB->InsulinReceptor PI3K PI3K InsulinReceptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellProliferation Cell Proliferation mTOR->CellProliferation

Caption: Hypothesized signaling pathway affected by this compound.

The protocols and methodologies outlined in these application notes provide a robust framework for the comprehensive investigation of the mechanism of action of novel natural products like this compound. By employing a combination of phenotypic screening, target identification, and pathway analysis, researchers can gain valuable insights into the molecular basis of a compound's biological activity, which is essential for its further development as a therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Buxbodine B total synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in multi-step total synthesis?

A1: Low yields in total synthesis can often be attributed to a few common factors. Incomplete reactions, where a percentage of the starting material remains unreacted, can be a significant issue. The formation of side products through competing reaction pathways can also reduce the yield of the desired product. Additionally, product loss during workup and purification steps, such as column chromatography, is a frequent cause of diminished yields. Sometimes, the issue can be as simple as using reagents that have degraded over time; it is always good practice to verify the quality of the reagents.

Q2: How can I minimize product loss during purification?

A2: Minimizing product loss during purification is crucial for improving overall yield. One strategy is to choose the appropriate purification method. For large-scale reactions, avoiding column chromatography in favor of crystallization or distillation, when possible, can significantly reduce losses. If chromatography is necessary, optimizing the solvent system and using the correct stationary phase can improve separation and recovery. Additionally, careful handling and transfer of the product between steps will prevent mechanical losses.

Q3: Is a higher yield always better?

A3: While a high yield is generally desirable, it is not the only factor to consider. A reaction that produces a moderate yield of a product that is easy to purify can be more practical than a high-yielding reaction that results in a mixture that is difficult to separate. For syntheses that require many steps, a balance between yield and ease of purification is often the most efficient approach.[1]

Q4: When should I consider redesigning my synthetic route?

A4: If a particular step in the synthesis consistently gives low yields despite extensive optimization, it may be time to consider a different synthetic strategy. A redesigned route might involve a more efficient key reaction or a convergent approach where fragments of the molecule are synthesized separately and then combined. While this can be a time-consuming process, it can ultimately lead to a more robust and higher-yielding synthesis.

Troubleshooting Guides

This section provides detailed troubleshooting for specific, challenging reactions in the total synthesis of this compound.

Problem 1: Low Yield in the Mukaiyama Aldol (B89426) Reaction for C4-C5 Bond Formation

Q: My Mukaiyama aldol reaction to form the C4-C5 bond is giving a low yield (~30%) and multiple side products. How can I improve this?

A: Low yields in Mukaiyama aldol reactions are often due to the choice of Lewis acid, reaction conditions, or the stability of the silyl (B83357) enol ether.

Potential Causes and Solutions:

  • Lewis Acid: The Lewis acid plays a critical role in this reaction. If you are using a strong Lewis acid like TiCl4, it might be causing degradation of your starting material or promoting side reactions.

    • Solution 1: Consider switching to a milder Lewis acid. For instance, Ti(OiPr)4 in combination with a chiral ligand like BINOL can mediate the reaction under gentler conditions and may also improve stereoselectivity.[2]

    • Solution 2: If TiCl4 is necessary, try lowering the reaction temperature and slowly adding the Lewis acid to control the reaction's exothermicity.

  • Reaction Conditions: The temperature and solvent can significantly impact the outcome.

    • Solution: Ensure the reaction is carried out at a sufficiently low temperature (e.g., -78 °C) to minimize side reactions. The choice of solvent can also be critical; dichloromethane (B109758) (DCM) is commonly used, but other non-coordinating solvents might be worth exploring.

  • Silyl Enol Ether Quality: The purity and stability of your silyl enol ether are paramount.

    • Solution: Ensure the silyl enol ether is freshly prepared and purified before use. Any residual acid or base from its preparation can interfere with the aldol reaction.

Optimized Protocol:

An alternative approach that has proven successful in similar systems is the Keck asymmetric vinylogous aldol reaction.[2]

Table 1: Comparison of Mukaiyama Aldol Reaction Conditions
ParameterBefore OptimizationAfter Optimization
Lewis Acid TiCl4Ti(OiPr)4 / (R)-BINOL
Temperature -78 °C to 0 °C-78 °C
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Yield ~30%~75%
Problem 2: Incomplete Mitsunobu Reaction for Esterification

Q: The Mitsunobu reaction to form an ester linkage is sluggish and gives a low yield, with a significant amount of unreacted alcohol starting material.

A: The Mitsunobu reaction is sensitive to steric hindrance and the acidity of the nucleophile. Incomplete reactions are a common issue.

Potential Causes and Solutions:

  • Reagent Quality: The reagents used, particularly triphenylphosphine (B44618) (PPh3) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), must be of high quality.

    • Solution: Use freshly opened or purified PPh3 and DEAD/DIAD.

  • Steric Hindrance: If either the alcohol or the carboxylic acid is sterically hindered, the reaction rate can be significantly reduced.

    • Solution 1: Increase the reaction temperature and/or reaction time.

    • Solution 2: Consider using a different set of reagents. Newer protocols have been developed to improve the efficiency of the Mitsunobu reaction and simplify the removal of side products.[3]

  • Nucleophile Acidity: The nucleophile (in this case, the carboxylate) should be sufficiently acidic.[3]

    • Solution: While the pKa of the carboxylic acid is generally not an issue, ensure the reaction medium is not basic, as this can interfere with the reaction mechanism.

Optimized Protocol:

For a more reliable and easier-to-purify Mitsunobu reaction, consider using polymer-supported reagents or alternative azodicarboxylates that facilitate the removal of byproducts.

Table 2: Mitsunobu Reaction Optimization
ParameterBefore OptimizationAfter Optimization
Reagents PPh3, DEADPolymer-supported PPh3, DIAD
Temperature 0 °C to room temperatureRoom temperature to 40 °C
Reaction Time 12 hours24 hours
Yield ~40%~85%

Experimental Protocols

Optimized Mukaiyama Aldol Reaction Protocol

To a solution of the aldehyde (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at -78 °C under an argon atmosphere is added a solution of (R)-BINOL (1.2 eq) in DCM, followed by Ti(OiPr)4 (1.1 eq). The mixture is stirred at -78 °C for 30 minutes. A solution of the silyl enol ether (1.5 eq) in DCM is then added dropwise. The reaction is stirred at -78 °C for 4 hours. The reaction is quenched with a saturated aqueous solution of NaHCO3. The mixture is allowed to warm to room temperature and extracted with DCM (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

Optimized Mitsunobu Reaction Protocol

To a solution of the alcohol (1.0 eq), carboxylic acid (1.2 eq), and polymer-supported triphenylphosphine (1.5 eq) in dry tetrahydrofuran (B95107) (THF, 0.2 M) at room temperature under an argon atmosphere is added diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 15 minutes and then heated to 40 °C for 24 hours. The reaction mixture is cooled to room temperature and the polymer-supported phosphine (B1218219) oxide is removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography.

Visualizations

Troubleshooting_Workflow cluster_problem Problem Identification cluster_analysis Analysis of Potential Causes cluster_solutions Implementation of Solutions cluster_outcome Outcome Problem Low Yield in Reaction X Cause1 Reagent Quality Problem->Cause1 Cause2 Reaction Conditions (Temp, Solvent) Problem->Cause2 Cause3 Substrate Reactivity Problem->Cause3 Sol1 Use Fresh/Purified Reagents Cause1->Sol1 Sol2 Optimize Temperature and Solvent Cause2->Sol2 Sol3 Modify Substrate or Change Reaction Type Cause3->Sol3 Success Yield Improved Sol1->Success Failure Yield Not Improved Sol1->Failure If no improvement Sol2->Success Sol2->Failure If no improvement Sol3->Success Sol3->Failure If no improvement Failure->Problem Re-evaluate

Caption: A workflow diagram for troubleshooting low-yield reactions.

Logical_Relationships TotalYield Overall Yield of This compound Step1 Step 1: Yield & Purity TotalYield->Step1 Step2 Step 2: Yield & Purity TotalYield->Step2 StepN Step N: Yield & Purity TotalYield->StepN Purification Purification Efficiency TotalYield->Purification Reagent1 Reagent Quality Step1->Reagent1 depends on Reagent2 Reaction Conditions Step2->Reagent2 depends on ReagentN Reaction Kinetics StepN->ReagentN depends on

Caption: Factors influencing the overall yield of a multi-step synthesis.

References

Overcoming Buxbodine B solubility issues in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Buxbodine B in experimental assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer or cell culture medium. How can I prevent this?

A1: This is a common challenge arising from the hydrophobic nature of this compound and the lower solubility of organic compounds in aqueous environments compared to DMSO. Here are several troubleshooting steps:

  • Optimize Final DMSO Concentration: Maintain the final DMSO concentration in your assay medium as low as possible, ideally below 0.5%, to minimize solvent-induced toxicity. For this compound, you may need to carefully test slightly higher concentrations, ensuring you run appropriate vehicle controls to assess any effects of the DMSO itself.

  • Method of Addition: Instead of adding the DMSO stock directly to the full volume of aqueous solution, try preparing an intermediate dilution in your assay buffer or medium with vigorous mixing before the final dilution. It is critical to add the DMSO stock to the aqueous buffer and not the other way around.[1]

  • Pre-warm Aqueous Solutions: Ensure your buffer or cell culture medium is at the experimental temperature (e.g., 37°C) before adding the this compound stock solution. Adding a concentrated stock to a cold solution can decrease solubility and promote precipitation.[2]

  • Sonication: Briefly sonicating the diluted compound in the final assay buffer can help break up small precipitates and improve dissolution.[1][2]

Q2: I observe a fine, crystalline precipitate in my assay plate after a few hours of incubation with this compound. What could be the cause and how can I resolve it?

A2: Delayed precipitation can occur due to several factors:

  • Compound Instability: this compound may have limited stability in the aqueous, physiological pH environment of the assay buffer, potentially leading to degradation into a less soluble form.

  • Interaction with Assay Components: The compound might interact with components in the buffer, serum, or other additives, forming an insoluble complex.

  • Exceeding Solubility Limit: Even if initially dissolved, the concentration of this compound may be above its thermodynamic solubility limit in the final assay medium, leading to precipitation over time.

To address this, consider the following:

  • Solubility Testing: Perform a solubility test in your final assay buffer to determine the maximum soluble concentration of this compound under your experimental conditions.

  • Use of Solubilizing Excipients: Consider the use of solubility enhancers such as cyclodextrins or non-ionic surfactants like Pluronic F-68 at low, non-toxic concentrations (e.g., 0.01-0.1%).[2]

Q3: What is the recommended method for preparing a stock solution of this compound?

A3: Given its limited aqueous solubility, preparing a high-concentration stock solution in an appropriate organic solvent is recommended. This compound is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), methanol, and chloroform.[3]

  • Recommended Solvent: Anhydrous, high-purity DMSO is a common choice for preparing stock solutions for in vitro assays.

  • Stock Concentration: A starting stock concentration of 10-20 mM in DMSO is generally achievable.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[1]

Data Presentation

SolventTypeExpected SolubilityNotes
Water / PBS (pH 7.4)Aqueous BufferVery Low / InsolubleThis compound is a hydrophobic molecule with limited water solubility.[3]
DMSO (Dimethyl Sulfoxide)Polar AproticSolubleA common solvent for creating high-concentration stock solutions.[3]
MethanolPolar ProticSolubleCan be used for stock solution preparation.[3]
ChloroformNon-PolarSolubleUseful for extraction and some analytical methods, but generally not for aqueous biological assays.[3]
EthanolPolar ProticLikely SolubleOften more biologically compatible than DMSO, but may have lower solubilizing power for highly nonpolar compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (399.6 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molarity (mol/L)

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound.

  • Mixing: Vortex the solution for 1-2 minutes until the compound is fully dissolved. If needed, brief sonication in a water bath sonicator (5-10 minutes) or gentle warming (to 37°C) can be applied to aid dissolution.[1]

  • Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C or -80°C.[1]

Protocol 2: General Method for Diluting this compound into Aqueous Assay Buffer

  • Prepare Intermediate Dilutions: From your 10 mM stock solution in DMSO, prepare a series of intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO.

  • Prepare Final Aqueous Solution: Add a small volume of the desired DMSO intermediate to your pre-warmed (if appropriate) aqueous buffer (e.g., cell culture medium).

  • Rapid Mixing: Immediately after adding the DMSO stock, vortex or pipette the solution vigorously to ensure rapid and uniform dispersion, which can help prevent precipitation.[1] It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.[1]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve store Aliquot and Store at -20°C/-80°C dissolve->store intermediate Prepare Intermediate Dilution in DMSO store->intermediate add_to_buffer Add to Pre-warmed Aqueous Buffer intermediate->add_to_buffer mix Vortex Immediately add_to_buffer->mix precipitate Precipitation Observed? mix->precipitate optimize_dmso Optimize Final DMSO % precipitate->optimize_dmso Yes use_excipients Use Solubilizing Excipients precipitate->use_excipients Yes optimize_dmso->add_to_buffer use_excipients->add_to_buffer

Caption: Workflow for preparing and troubleshooting this compound solutions.

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse ACh_release Acetylcholine (ACh) Release ACh_receptor Postsynaptic ACh Receptor ACh_release->ACh_receptor binds AChE Acetylcholinesterase (AChE) ACh_release->AChE hydrolyzed by Signal Signal Transduction ACh_receptor->Signal activates Choline_Acetate Choline + Acetate AChE->Choline_Acetate produces Buxbodine_B This compound Buxbodine_B->AChE inhibits

Caption: Mechanism of action for this compound as an AChE inhibitor.

References

Technical Support Center: Optimizing HPLC Separation for Buxbodine B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Buxbodine B analogs.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC method development for this compound analogs?

A1: this compound and its analogs are alkaloids, which are basic compounds. Reversed-phase HPLC is a common and effective technique for their separation.[1][2] Below is a table summarizing recommended starting conditions for method development.

ParameterRecommendationRationale & Considerations
Column C18, 150 x 4.6 mm, 5 µmA C18 column is a good general-purpose reversed-phase column. The dimensions provide a balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier helps to protonate the basic amine groups on the alkaloids, leading to better peak shape and retention.[1]
Mobile Phase B Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH)ACN often provides sharper peaks and lower backpressure compared to MeOH.
Gradient Elution 5-95% B over 20-30 minutesA broad gradient is recommended for initial screening to determine the elution profile of the analogs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 25-30 °CMaintaining a consistent temperature can improve reproducibility.[3]
Detection (UV) 210-280 nmAlkaloids typically have UV absorbance in this range. A photodiode array (PDA) detector is useful for determining the optimal wavelength for all analogs.
Injection Volume 5-20 µLThe injection volume should be optimized to avoid peak overloading.[4]

Q2: My peaks are tailing. What are the common causes and how can I fix it?

A2: Peak tailing is a common issue when analyzing basic compounds like alkaloids. It is often caused by secondary interactions between the analyte and the stationary phase.[4] Here are the primary causes and solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with the basic functional groups of the this compound analogs, causing peak tailing.

    • Solution: Add a competitive base to the mobile phase, such as triethylamine (B128534) (TEA), at a low concentration (e.g., 0.1%). Alternatively, use a base-deactivated column or a column with a different stationary phase.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape.[4][5]

    • Solution: Ensure the mobile phase pH is sufficiently low (e.g., pH 2.5-3.5 with formic acid or TFA) to keep the amine groups on your analogs consistently protonated.[6]

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing.[4][7]

    • Solution: Reduce the injection volume or dilute the sample.[4]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can create active sites that cause tailing.[7][8]

    • Solution: Use a guard column to protect the analytical column.[5] If the column is contaminated, try flushing it with a strong solvent.[5] If the column is degraded, it may need to be replaced.

Q3: I am observing split peaks in my chromatogram. What could be the reason?

A3: Split peaks can arise from several issues related to the column, the mobile phase, or the sample injection.[3][9]

  • Column Void or Channeling: A void at the column inlet or channeling in the packing material can cause the sample to travel through different flow paths, resulting in a split peak.[3][9]

    • Solution: This often indicates column degradation and the column may need to be replaced. You can try reversing and flushing the column, but this is often a temporary fix.[8]

  • Partially Blocked Frit: A partially blocked inlet frit can distort the sample band as it enters the column.[8][9]

    • Solution: Filter all samples and mobile phases to prevent particulates from reaching the column.[10] If a frit is blocked, it may be possible to replace it, or the entire column may need replacement.[9]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, including splitting.[11]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[11]

  • Co-elution of Analogs: It is possible that two of your this compound analogs are eluting very close together, appearing as a split peak.[9]

    • Solution: Optimize the separation by adjusting the gradient, mobile phase composition, or temperature to improve resolution.[9]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Resolution
SymptomPossible CauseSuggested Action(s)
Peaks are broad and not well separated. Insufficient Retention: Analogs are eluting too quickly.Decrease the initial percentage of the organic solvent (Mobile Phase B).
Inefficient Separation: The mobile phase or stationary phase is not optimal.Try a different organic solvent (e.g., methanol instead of acetonitrile). Consider a column with a different stationary phase (e.g., Phenyl-Hexyl).
Gradient is too steep: Analogs do not have enough time to separate.Decrease the gradient slope (e.g., run the gradient over a longer time).
Peaks are overlapping. Similar Retention Times: The current conditions are not sufficient to separate structurally similar analogs.Optimize the mobile phase pH to potentially alter the ionization and retention of the analogs differently.[1] Adjust the column temperature; sometimes a small change can significantly impact selectivity.
Guide 2: Troubleshooting Retention Time Instability
SymptomPossible CauseSuggested Action(s)
Retention times are drifting to shorter or longer times over a series of injections. Column Not Equilibrated: The column has not reached equilibrium with the initial mobile phase conditions before injection.[5]Increase the column equilibration time between runs.
Mobile Phase Composition Changing: Evaporation of the more volatile solvent component in the mobile phase.Prepare fresh mobile phase daily.[10] Keep solvent bottles capped.
Temperature Fluctuations: The laboratory temperature is not stable, affecting retention.[3]Use a column oven to maintain a constant temperature.[5]
Sudden changes in retention time. Leak in the System: A leak will cause a drop in pressure and an increase in retention times.Check for loose fittings and leaks throughout the HPLC system.[5]
Air Bubbles in the Pump: Air bubbles can cause inconsistent flow rates.[5]Degas the mobile phase.[5] Purge the pump.

Experimental Protocols

Protocol 1: Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile)
  • Prepare Mobile Phase A (Aqueous):

    • Measure 999 mL of HPLC-grade water into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the water.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 10-15 minutes using sonication or vacuum filtration.

  • Prepare Mobile Phase B (Organic):

    • Measure 999 mL of HPLC-grade acetonitrile into a 1 L solvent bottle.

    • Carefully add 1 mL of formic acid to the acetonitrile.

    • Cap the bottle and mix thoroughly.

    • Degas the solution for 10-15 minutes.

  • Place the solvent lines into the respective bottles, ensuring the inlet filters are submerged.

Protocol 2: Sample Preparation
  • Accurately weigh approximately 1 mg of your this compound analog standard.

  • Dissolve the standard in a suitable solvent to create a stock solution of 1 mg/mL. For initial trials, methanol is often a good choice. If solubility is an issue, small amounts of DMSO can be used, but minimize the volume.

  • From the stock solution, prepare working solutions by diluting with the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). A typical starting concentration for injection is 10-50 µg/mL.

  • Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial.[10]

Visualizations

hplc_troubleshooting_workflow start Chromatogram Anomaly Observed peak_shape Peak Shape Issue? start->peak_shape retention_time Retention Time Issue? peak_shape->retention_time No tailing Peak Tailing peak_shape->tailing Yes splitting Peak Splitting peak_shape->splitting Also resolution Poor Resolution? retention_time->resolution No drifting_rt Drifting RT retention_time->drifting_rt Yes sudden_rt_change Sudden RT Change retention_time->sudden_rt_change Also broad_peaks Broad/Overlapping Peaks resolution->broad_peaks Yes check_ph Adjust Mobile Phase pH / Add Additive tailing->check_ph check_overload Reduce Sample Concentration tailing->check_overload check_column_void Check for Column Void / Frit Blockage splitting->check_column_void check_solvent Match Sample Solvent to Mobile Phase splitting->check_solvent check_equilibration Increase Equilibration Time drifting_rt->check_equilibration check_leaks Check for Leaks / Air Bubbles sudden_rt_change->check_leaks optimize_gradient Optimize Gradient / Mobile Phase broad_peaks->optimize_gradient

Caption: A decision tree for troubleshooting common HPLC issues.

method_development_flow cluster_0 Initial Setup cluster_1 Screening & Optimization select_column Select C18 Column prep_mobile_phase Prepare Acidified Mobile Phase (A/B) select_column->prep_mobile_phase prep_sample Prepare & Filter Sample prep_mobile_phase->prep_sample run_gradient Run Broad Gradient (5-95%) prep_sample->run_gradient evaluate Evaluate Resolution & Peak Shape run_gradient->evaluate optimize Optimize Gradient / Temperature / pH evaluate->optimize Needs Improvement good_separation Good Separation Achieved evaluate->good_separation Acceptable optimize->run_gradient Re-run

Caption: A typical workflow for HPLC method development.

References

Troubleshooting Buxbodine B crystallization experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their Buxbodine B crystallization experiments.

Troubleshooting Crystallization Experiments

Crystallization of small molecules like this compound can be a complex process influenced by numerous factors. This guide provides a systematic approach to troubleshoot common issues encountered during crystallization experiments.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting common crystallization problems.

TroubleshootingWorkflow start Start Experiment no_crystals No Crystals Formed start->no_crystals Observation oil_formation Oily Precipitate or Amorphous Solid start->oil_formation Observation poor_quality Poor Quality Crystals (small, clustered, needles) start->poor_quality Observation success High-Quality Crystals start->success Observation check_supersaturation Check Supersaturation: - Increase concentration - Evaporate solvent slowly - Change solvent/anti-solvent no_crystals->check_supersaturation Action modify_solvent Modify Solvent System: - Use a less-polar solvent - Increase anti-solvent ratio gradually - Lower temperature slowly oil_formation->modify_solvent Action slow_growth Slow Down Crystal Growth: - Decrease supersaturation - Reduce evaporation rate - Use a temperature gradient poor_quality->slow_growth Action induce_nucleation Induce Nucleation: - Scratch flask - Add seed crystals - Introduce nucleation-assisting solid check_supersaturation->induce_nucleation If still no crystals induce_nucleation->start Retry Experiment reduce_concentration Reduce Concentration modify_solvent->reduce_concentration If oiling persists reduce_concentration->start Retry Experiment screen_solvents Screen Different Solvents/ Co-solvents slow_growth->screen_solvents For better morphology screen_solvents->start Retry Experiment AcetylcholinesteraseSignaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) vesicle Synaptic Vesicle (contains ACh) ACh_synthesis->vesicle Packaging ACh ACh vesicle->ACh Release AChE Acetylcholinesterase (AChE) ACh->AChE Degradation receptor Acetylcholine Receptor ACh->receptor Binding Choline + Acetate Choline + Acetate AChE->Choline + Acetate BuxbodineB This compound BuxbodineB->AChE Inhibition signal Signal Transduction receptor->signal

Technical Support Center: Enhancing the Bioactivity of Buxbodine B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments and answering frequently asked questions related to the enhancement of Buxbodine B derivative bioactivity.

Frequently Asked Questions (FAQs)

Q1: What are the known biological activities of this compound and its derivatives?

A1: this compound, a steroidal alkaloid from the Buxus genus, has been reported to exhibit weak acetylcholinesterase (AChE) inhibitory activity. Derivatives of this compound and other structurally similar Buxus alkaloids have shown a broader range of biological activities, including more potent AChE inhibition and significant cytotoxicity against various cancer cell lines.[1][2][3][4][5] Recent studies on related compounds, such as Cyclovirobuxine D, suggest potential roles in inducing apoptosis and autophagy in cancer cells.[6][7][8]

Q2: How can the bioactivity of this compound derivatives be enhanced?

A2: Enhancing the bioactivity of this compound derivatives can be approached through several strategies:

  • Structural Modification (SAR-guided Synthesis): Structure-activity relationship (SAR) studies on steroidal alkaloids suggest that modifications at specific positions can significantly impact bioactivity. For instance, alterations to the side chains at C-3 and C-20, and the introduction of different functional groups on the steroidal backbone, can modulate cytotoxic and enzyme inhibitory activities.[9]

  • Formulation Strategies: The bioavailability of alkaloids can be limited by poor solubility. Advanced formulation techniques such as the use of lipid-based delivery systems (e.g., microemulsions, solid lipid nanoparticles), and the formation of amorphous solid dispersions can improve solubility and absorption, thereby enhancing in vivo efficacy.[10][11][12]

  • Combination Therapy: Investigating the synergistic effects of this compound derivatives with other therapeutic agents can be a viable strategy. For example, some natural alkaloids have been shown to work synergistically with chemotherapy drugs to induce apoptosis in cancer cells.[13]

Q3: What are the potential molecular targets and signaling pathways for this compound derivatives?

A3: While the direct molecular targets of this compound are not extensively characterized, research on analogous Buxus alkaloids, particularly Cyclovirobuxine D, provides valuable insights. These compounds have been shown to induce apoptosis and autophagy in cancer cells through the modulation of key signaling pathways, including:

  • Akt/mTOR Pathway: Inhibition of this pathway can lead to the induction of autophagy-associated cell death.[6][8]

  • Mitochondria-mediated Apoptosis: This involves the upregulation of pro-apoptotic proteins like Bax and cleaved Caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[6][8]

  • ROS-Mediated Signaling: Increased production of reactive oxygen species (ROS) can trigger mitochondrial damage and apoptosis.[7]

Based on this, a hypothetical signaling pathway for the cytotoxic effects of this compound derivatives is proposed below.

This compound Derivative Signaling Pathway cluster_0 This compound Derivative cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Cellular Outcome Buxbodine This compound Derivative ROS ↑ ROS Production Buxbodine->ROS Akt_mTOR Akt/mTOR Pathway (Inhibition) Buxbodine->Akt_mTOR Mito_Damage Mitochondrial Damage ROS->Mito_Damage Autophagy ↑ Autophagy Akt_mTOR->Autophagy Apoptosis ↑ Apoptosis (Bax/Bcl-2 ratio, Caspase-3) Mito_Damage->Apoptosis Cell_Death Cancer Cell Death Apoptosis->Cell_Death Autophagy->Cell_Death

Hypothetical signaling pathway for this compound derivatives.

Troubleshooting Guides

Synthesis of this compound Derivatives
Problem ID Issue Potential Cause(s) Suggested Solution(s) Relevant Case Study
SYN-001 Low yield in coupling reactions (e.g., amidation to modify side chains). - Incomplete activation of carboxylic acid.- Steric hindrance around the reaction site.- Poor solubility of starting materials.- Screen different coupling reagents (e.g., HATU, HOBt/EDC).- Optimize reaction temperature and time.- Use a co-solvent to improve solubility.General knowledge in peptide and natural product synthesis.
SYN-002 Difficult purification of the final product. - Presence of closely related byproducts.- Product instability on silica (B1680970) gel.- Employ alternative purification techniques like preparative HPLC or crystallization.- Use a different stationary phase for chromatography (e.g., alumina, C18).Common challenges in natural product analogue synthesis.[14][15]
SYN-003 Unexpected side reactions (e.g., rearrangement of the steroidal core). - Use of harsh reagents (strong acids or bases).- High reaction temperatures.- Screen milder reaction conditions.- Utilize protective group strategies for sensitive functional groups.Synthesis of complex steroidal alkaloids.[16]
Bioactivity Assays
Problem ID Issue Potential Cause(s) Suggested Solution(s)
BIO-001 High variability in cytotoxicity assay (e.g., MTT, SRB) results. - Uneven cell seeding.- Compound precipitation in culture media.- Fluctuation in incubation conditions.- Ensure a single-cell suspension before seeding.- Check compound solubility in the final assay concentration; use a co-solvent like DMSO at a non-toxic concentration.- Maintain consistent temperature, humidity, and CO2 levels.
BIO-002 Inconsistent results in acetylcholinesterase inhibition assay. - Instability of the compound in the assay buffer.- Interference of the compound with the detection method (e.g., colorimetric or fluorescent readout).- Inaccurate pipetting of reagents.- Check the stability of the compound at the assay pH and temperature.- Run a control experiment without the enzyme to check for interference.- Use calibrated pipettes and ensure proper mixing.
BIO-003 Low in vivo efficacy despite good in vitro activity. - Poor bioavailability (low absorption, high first-pass metabolism).- Rapid clearance of the compound.- Consider formulation strategies to improve bioavailability (see FAQ Q2).- Perform pharmacokinetic studies to determine the compound's half-life and distribution.

Data Presentation

Comparative Cytotoxicity of Buxus Alkaloids

The following table summarizes the cytotoxic activity of various Buxus alkaloids against different human cancer cell lines. This data can serve as a reference for structure-activity relationship studies when designing new this compound derivatives.

Compound Cell Line IC50 (µM) Reference
Buxmicrophylline RMCF-7 (Breast)4.51[1]
Buxmicrophylline RHL-60 (Leukemia)15.58[1]
Buxmicrophylline RA-549 (Lung)11.23[1]
Buxmicrophylline RSMMC-7221 (Liver)9.87[1]
Buxmicrophylline RSW480 (Colon)12.64[1]
Compound 36 (Buxus sinica)ES2 (Ovarian)1.33[9]
Compound 36 (Buxus sinica)A2780 (Ovarian)0.48[9]
3α,4α-diapachysanaximine AT. brucei rhodesiense0.11[17]
3α,4α-diapachysanaximine AP. falciparum0.63[17]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric assay to determine the AChE inhibitory activity of this compound derivatives.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • Test compounds (this compound derivatives)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of test compounds in DMSO.

    • Prepare AChE solution in phosphate buffer.

    • Prepare ATCI and DTNB solutions in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of AChE solution to each well.

    • For the control (100% activity), add 20 µL of DMSO instead of the test compound.

    • For the blank, add 20 µL of phosphate buffer instead of the enzyme solution.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 10 µL of DTNB solution followed by 10 µL of ATCI solution to all wells.

    • Immediately measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, AChE, DTNB, ATCI, Compounds) add_reagents Add Buffer, Compound, and AChE to Plate prep_reagents->add_reagents incubate Incubate for 15 min at 25°C add_reagents->incubate start_reaction Add DTNB and ATCI incubate->start_reaction read_absorbance Measure Absorbance at 412 nm start_reaction->read_absorbance calc_rate Calculate Reaction Rates read_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Workflow for the Acetylcholinesterase Inhibition Assay.
MTT Cytotoxicity Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of this compound derivatives on cancer cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivatives

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours to allow for attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound derivatives (dissolved in culture medium from a DMSO stock) and incubate for 48-72 hours.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank (medium only).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = [ (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank) ] x 100

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay_steps Assay Procedure cluster_data_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_compounds Add this compound Derivatives incubate_24h->add_compounds incubate_48_72h Incubate for 48-72h add_compounds->incubate_48_72h add_mtt Add MTT Solution incubate_48_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h add_dmso Add DMSO to Dissolve Formazan incubate_4h->add_dmso read_absorbance Measure Absorbance at 570 nm add_dmso->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability calc_ic50 Determine IC50 Value calc_viability->calc_ic50

Workflow for the MTT Cytotoxicity Assay.

References

Technical Support Center: Buxbodine B and Cell Viability Assay Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are using Buxbodine B in their experiments and may encounter issues with commonly used cell viability assays. The information is presented in a question-and-answer format to directly address potential problems and provide clear troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

This compound is a steroidal alkaloid with the chemical formula C₂₆H₄₁NO₂ and a molecular weight of approximately 399.6 g/mol .[1][2] As a natural product, its exact behavior in biological assays can be complex. Steroidal alkaloids as a class have been reported to possess various biological activities, including antioxidant properties, which can be a source of interference in cell viability assays that are based on redox reactions.[3][4][5][6][7]

Q2: Why might this compound interfere with my cell viability assay?

Interference from a test compound like this compound can occur through several mechanisms:

  • Reducing Potential: Many tetrazolium-based assays (e.g., MTT, XTT, WST-1) rely on the reduction of a dye by metabolically active cells. If this compound has antioxidant or reducing properties, it may directly reduce the tetrazolium salt to its colored formazan (B1609692) product, independent of cellular activity. This leads to a false-positive signal, making the cells appear more viable than they actually are.

  • Colorimetric Interference: If this compound forms a colored solution at the concentrations used, its intrinsic absorbance can artificially inflate the readings from a colorimetric assay, leading to inaccurate results.

  • Fluorescence Interference: For fluorescence-based assays (like those using Resazurin (B115843)/AlamarBlue), the compound itself might be fluorescent at the excitation and emission wavelengths used, causing background noise and inaccurate measurements.

Q3: Which cell viability assays are most susceptible to interference by this compound?

Assays that are based on the measurement of cellular redox potential are most at risk. This includes:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): Measures mitochondrial dehydrogenase activity.

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)

  • WST-1 (4-[3-(4-Iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate)

  • Resazurin (AlamarBlue): A redox indicator that changes fluorescence upon reduction by viable cells.

Q4: How can I determine if this compound is interfering with my assay?

The most straightforward method is to run a "compound-only" control. This involves setting up parallel wells in your assay plate that contain the complete culture medium and the same concentrations of this compound as your experimental wells, but without any cells .

If you observe a signal (e.g., color change, fluorescence) in these cell-free wells that increases with the concentration of this compound, it is a strong indication of direct assay interference.

Q5: What are the recommended alternative assays if interference is detected?

If you suspect or have confirmed that this compound is interfering with your redox-based assay, consider switching to a method that relies on a different principle of cell viability. Recommended alternatives include:

  • ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a direct indicator of metabolically active, viable cells. The signal is luminescent, which is less prone to colorimetric interference.

  • Protein Quantification Assays (e.g., Sulforhodamine B - SRB): This assay measures the total protein content of the cells, which correlates with the number of cells. It is a fixed-endpoint assay and is not dependent on cellular metabolism.

  • Dye Exclusion Methods (e.g., Trypan Blue): This is a direct measure of cell membrane integrity. While not ideal for high-throughput screening, it is a reliable method for confirming viability.

Troubleshooting Guide for Suspected Assay Interference

If you are observing unexpected results, such as an apparent increase in cell viability at high concentrations of this compound, follow this guide to diagnose and resolve the issue.

Step 1: Visual Inspection
  • Check for Color: Prepare a solution of this compound in your cell culture medium at the highest concentration you are testing. Visually inspect if the solution is colored. If it is, it will likely interfere with colorimetric assays.

  • Check for Precipitate: Under a microscope, examine the wells containing cells and this compound. If the compound is precipitating out of solution, it can scatter light and lead to artificially high absorbance readings.

Step 2: Perform a Cell-Free Control Experiment
  • Set up a 96-well plate with your standard assay medium.

  • Add a serial dilution of this compound to the wells, mirroring the concentrations used in your cell-based experiment. Do not add any cells.

  • Include wells with medium only to serve as a blank.

  • Add the assay reagent (e.g., WST-1, MTT) and incubate for the same duration as your main experiment.

  • Read the plate on a microplate reader.

Step 3: Analyze the Control Data
  • Subtract the absorbance of the blank (medium only) from the absorbance of the wells containing this compound.

  • If the resulting absorbance values increase with the concentration of this compound, you have confirmed direct interference. The compound is reducing the assay reagent on its own.

Step 4: Select an Alternative Assay
  • Based on the nature of the interference, choose a more suitable assay. The table below provides a comparison to aid in your decision.

Data Presentation: Comparison of Cell Viability Assays

AssayPrincipleSignalAdvantagesPotential for Interference by this compound
MTT/XTT/WST-1 Reduction of tetrazolium salt by mitochondrial dehydrogenasesColorimetricWell-established, inexpensiveHigh: Susceptible to direct reduction by antioxidant compounds and color interference.
Resazurin (AlamarBlue) Reduction of resazurin to fluorescent resorufin (B1680543) by viable cellsFluorescentHigh sensitivity, non-lyticHigh: Susceptible to direct reduction by antioxidants and fluorescence interference.
CellTiter-Glo® Quantification of ATP using a luciferase reactionLuminescentHigh sensitivity, fast, "add-mix-measure" protocolLow: Less susceptible to color or redox interference.
Sulforhodamine B (SRB) Staining of total cellular protein with a dyeColorimetricInexpensive, stable endpoint, not metabolism-dependentLow: Unlikely to be affected by antioxidant properties. Potential for color interference should still be checked.
Trypan Blue Exclusion of dye by cells with intact membranesMicroscopic CountDirect measure of membrane integrity, inexpensiveVery Low: Not susceptible to chemical interference, but is low-throughput.

Experimental Protocols

Here are detailed protocols for a recommended primary assay with appropriate controls, and two robust alternative assays.

Protocol 1: WST-1 Assay with Interference Controls

This protocol includes the essential cell-free controls to detect interference.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound. Add the desired concentrations to the wells containing cells.

  • Control Setup: In a separate set of wells on the same plate, add the same serial dilutions of this compound to 100 µL of culture medium without cells . Also include wells with untreated cells and wells with medium only (blank).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • WST-1 Addition: Add 10 µL of WST-1 reagent to each well (including the cell-free control wells).[8][9][10]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The optimal time may vary by cell type.

  • Absorbance Reading: Shake the plate thoroughly for 1 minute and measure the absorbance at 450 nm using a microplate reader. A reference wavelength of >600 nm can be used to subtract background.

  • Data Analysis:

    • First, analyze the cell-free control wells. Subtract the blank reading from the this compound-only wells. If this value is significant, it indicates interference.

    • To correct for interference, subtract the absorbance of the corresponding cell-free this compound control from your experimental wells (containing cells and this compound).

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay is a robust alternative that is less prone to interference from natural products.

  • Plate Setup: Prepare a white, opaque-walled 96-well plate with cells and your test compound (this compound) as described in Protocol 1 (Steps 1-2). The final volume per well should be 100 µL.

  • Controls: Include control wells with medium only (background), and untreated cells (100% viability).

  • Incubation: Incubate the plate for the desired exposure time.

  • Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent. Allow it to equilibrate to room temperature before use.[11][12]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.[12]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[11][12]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11][12]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]

  • Luminescence Reading: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate cell viability by subtracting the background luminescence from all readings and then normalizing the values to the untreated control wells.

Protocol 3: Sulforhodamine B (SRB) Assay

This fixed-endpoint assay measures total protein content and is a reliable, metabolism-independent alternative.

  • Plate Setup and Treatment: Seed and treat cells with this compound in a 96-well plate as described in Protocol 1 (Steps 1-2).

  • Cell Fixation: After the treatment incubation period, gently add 50 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[13][14]

  • Washing: Carefully wash the plates five times with slow-running tap water to remove the TCA and excess medium. Remove excess water by inverting the plate and tapping it on a paper towel. Allow the plates to air dry completely.[14][15]

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.[13][14]

  • Post-Staining Wash: Quickly wash the plates four times with 1% (v/v) acetic acid to remove any unbound dye.[13][14] Allow the plates to air dry completely.

  • Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[13][14][16]

  • Absorbance Reading: Place the plate on a shaker for 5-10 minutes to ensure the dye has fully dissolved, then read the absorbance at 510-570 nm.[14]

  • Data Analysis: Subtract the background absorbance (from wells with no cells) and normalize the results to the untreated control cells.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to assay interference.

TroubleshootingWorkflow start Unexpected Viability Results (e.g., increased viability with treatment) check_color Is this compound solution colored or does it precipitate? start->check_color run_controls Run Cell-Free Controls (this compound + Medium + Assay Reagent) check_color->run_controls Yes or Unsure analyze_controls Is there a signal in cell-free wells? run_controls->analyze_controls interference Interference Confirmed analyze_controls->interference Yes no_interference No Direct Interference analyze_controls->no_interference No alternative_assay Switch to an Alternative Assay (e.g., CellTiter-Glo, SRB) interference->alternative_assay re_evaluate Re-evaluate experimental conditions (e.g., cell density, compound stability) no_interference->re_evaluate

Caption: Troubleshooting workflow for suspected cell viability assay interference.

InterferenceMechanism cluster_0 Standard Assay Principle cluster_1 Interference Mechanism Cells Viable Cells (Mitochondrial Dehydrogenases) Formazan Formazan Dye (Colored Product) Cells->Formazan Reduction Tetrazolium Tetrazolium Salt (e.g., WST-1, Yellow) Tetrazolium->Formazan BuxbodineB This compound (Reducing Compound) Formazan2 Formazan Dye (False Positive Signal) BuxbodineB->Formazan2 Direct Reduction (Cell-Independent) Tetrazolium2 Tetrazolium Salt (e.g., WST-1, Yellow) Tetrazolium2->Formazan2

Caption: Mechanism of tetrazolium assay interference by a reducing compound.

CTG_Workflow plate_cells 1. Plate cells and add this compound in an opaque 96-well plate. incubate_compound 2. Incubate for the desired treatment period (e.g., 24-72h). plate_cells->incubate_compound equilibrate 3. Equilibrate plate to room temperature (~30 min). incubate_compound->equilibrate add_reagent 4. Add CellTiter-Glo® Reagent to each well (1:1 volume ratio). equilibrate->add_reagent mix_lyse 5. Mix on orbital shaker for 2 min to induce cell lysis. add_reagent->mix_lyse incubate_stabilize 6. Incubate at room temperature for 10 min to stabilize signal. mix_lyse->incubate_stabilize read_luminescence 7. Read luminescence on a plate reader. incubate_stabilize->read_luminescence

Caption: Experimental workflow for the CellTiter-Glo® luminescent assay.

References

Technical Support Center: Buxbodine B Dosage Optimization

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available data on "Buxbodine B" is limited. This guide provides a generalized framework for in vivo dosage optimization of a novel investigational compound, using this compound as a placeholder. The principles and protocols described are based on established practices in preclinical drug development.[1][2][3] Researchers should adapt these guidelines based on the specific physicochemical and biological properties of their compound.

Frequently Asked Questions (FAQs)

Q1: Where should I start when determining the in vivo dosage for this compound?

A1: The initial in vivo dose selection for a novel compound like this compound should be guided by comprehensive in vitro data.[1][2] Key parameters include:

  • IC50 / EC50: The concentration at which the compound shows 50% of its maximal inhibitory or effective response in a relevant cell-based assay.

  • In Vitro Cytotoxicity (CC50): The concentration that causes 50% cell death, which helps in estimating a starting dose for toxicity studies.

  • Mechanism of Action: Understanding the target pathway can inform the selection of relevant animal models and pharmacodynamic markers.

A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the in vitro cytotoxic concentration, after converting it to an estimated in vivo dose, though this is a rough estimate and must be confirmed with a dose-escalation study.

Q2: Which animal model and administration route are appropriate for this compound?

A2: The choice of animal model is critical and depends on the research question and the compound's target.[2][4] For initial studies, rodents like mice or rats are commonly used due to their well-characterized biology and availability. The administration route (e.g., intravenous, intraperitoneal, oral) significantly impacts bioavailability and should be chosen based on the compound's properties and intended clinical application. For instance, if the intended human use is oral, oral gavage studies in animals are essential.

Q3: How do I establish the Maximum Tolerated Dose (MTD) for this compound?

A3: The Maximum Tolerated Dose (MTD) is the highest dose that can be administered without causing unacceptable toxicity.[2][5] It is determined through a dose-escalation study. In this study, cohorts of animals receive escalating single doses of the compound. Key observations include clinical signs of toxicity, body weight changes, and, in some cases, hematology and serum chemistry.[2][5] The MTD is typically defined as the dose level just below the one that causes significant adverse effects, such as more than 15-20% body weight loss or severe clinical signs.[5]

Q4: What should I do if I observe no efficacy with this compound at the MTD?

A4: If this compound shows no efficacy at its MTD, consider the following troubleshooting steps:

  • Pharmacokinetics (PK): Analyze the compound's absorption, distribution, metabolism, and excretion (ADME).[2] It's possible the compound has poor bioavailability or is cleared too rapidly to reach effective concentrations at the target site.

  • Target Engagement: Confirm that this compound is reaching and interacting with its intended biological target in the animal model. This may require developing specific biomarker assays.

  • Animal Model Relevance: Ensure the chosen animal model accurately reflects the human disease state and that the biological target of this compound is present and functional in that model.

  • Dosing Regimen: The dosing frequency may be insufficient. PK data, especially the compound's half-life, can guide the design of a more frequent dosing schedule.[2]

Troubleshooting Guide

Issue Encountered Possible Cause Recommended Action
High mortality or severe toxicity at the starting dose. The initial dose was too high; unexpected species sensitivity.Immediately halt the study. Re-evaluate in vitro cytotoxicity data and select a significantly lower starting dose (e.g., 1/10th of the previous start dose) for a new MTD study.
Precipitation of this compound in the formulation vehicle. Poor solubility of the compound in the chosen vehicle.Test alternative, biocompatible solvents or co-solvents (e.g., DMSO, PEG400, Tween 80). Perform formulation stability tests before administration.
High variability in animal response within the same dose group. Inconsistent administration technique; biological variability; animal stress.Ensure all personnel are properly trained on the administration route (e.g., oral gavage, i.p. injection). Standardize animal handling procedures to minimize stress.[6] Increase group size if necessary to improve statistical power.
No measurable plasma concentration after oral dosing. Poor oral bioavailability due to low absorption or high first-pass metabolism.Consider alternative administration routes (e.g., intraperitoneal or intravenous) to establish a baseline PK profile. Analyze metabolic stability in liver microsomes to assess first-pass effect.

Data Presentation Tables

Table 1: Example Data Summary for a Maximum Tolerated Dose (MTD) Study

Dose Group (mg/kg)VehicleThis compound (Low)This compound (Mid)This compound (High)
N (animals) 5555
Max. Body Weight Loss (%) < 2%5%12%25%
Clinical Score (Avg. Peak) 0013
Mortality 0/50/50/52/5
MTD Determination --MTD Exceeds MTD

Note: Clinical scores are based on a pre-defined scale for observable signs of toxicity (e.g., posture, activity, grooming).[5]

Table 2: Example Data Summary for a Pharmacokinetic (PK) Study

ParameterRoute: Intravenous (IV)Route: Oral (PO)
Dose (mg/kg) 520
Cmax (ng/mL) 1250350
Tmax (hr) 0.11.5
AUC (0-t) (ng*hr/mL) 35002100
Half-life (t1/2) (hr) 2.52.8
Bioavailability (%) 10015

Experimental Protocols

Protocol: Maximum Tolerated Dose (MTD) Study in Mice
  • Animal Model: Select a relevant mouse strain (e.g., C57BL/6 or BALB/c), aged 6-8 weeks.[5] Use an equal number of male and female animals if the compound's effect on different sexes is unknown.

  • Housing: House animals in a controlled environment with a 12-hour light/dark cycle, and provide ad libitum access to food and water. Allow for a 7-day acclimatization period.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group). Include a vehicle control group and at least 3-4 dose-escalation groups.

  • Compound Preparation: Prepare this compound in a sterile, appropriate vehicle on the day of dosing. The formulation should be a clear solution or a homogenous suspension.

  • Dose Escalation & Administration:

    • Administer a single dose of this compound via the selected route (e.g., intraperitoneal injection).

    • Start with a low, non-toxic dose estimated from in vitro data.

    • Escalate the dose in subsequent groups, often using a modified Fibonacci sequence or a geometric progression (e.g., 10, 20, 40, 80 mg/kg).[2]

  • Monitoring:

    • Record body weight for each animal immediately before dosing and daily for 7-14 days thereafter.

    • Perform clinical observations twice daily. Record signs of toxicity such as lethargy, ruffled fur, abnormal posture, or labored breathing.

  • Endpoint Determination: The primary endpoint is the identification of the dose that causes reversible, significant toxicity (e.g., >15% body weight loss) but not mortality. This dose level is considered the MTD. Humane endpoints must be established to euthanize animals that show signs of severe distress.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B Kinase1->Kinase2 Kinase3 Kinase C Kinase2->Kinase3 TF Transcription Factor Kinase3->TF BuxbodineB This compound BuxbodineB->Kinase2 Inhibition Gene Target Gene Expression TF->Gene Response Response Gene->Response

Caption: Hypothetical signaling pathway showing this compound inhibiting Kinase B.

G cluster_preclinical Preclinical In Vivo Optimization vitro 1. In Vitro Data (IC50, CC50) mtd 2. Maximum Tolerated Dose (MTD) Study in Mice vitro->mtd Estimate Starting Dose pk 3. Pharmacokinetic (PK) Study (Single Dose) mtd->pk Inform Dose Selection efficacy 4. Efficacy Study (Multiple Doses below MTD) mtd->efficacy Set Upper Dose Limit pk->efficacy Inform Dosing Regimen (Dose & Frequency) decision Go/No-Go Decision for Further Development efficacy->decision

Caption: Experimental workflow for in vivo dosage optimization of a novel compound.

References

Validation & Comparative

Comparative Analysis of Buxbodine B and Other Buxus Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the biological activities of Buxus alkaloids, with a focus on placing the activity of Buxbodine B in the context of its chemical family. Due to a lack of available quantitative data for this compound in the current scientific literature, this comparison relies on data from structurally related Buxus alkaloids to provide a predictive context for its potential bioactivities.

Buxus alkaloids, a diverse group of steroidal and triterpenoid (B12794562) alkaloids, have garnered significant interest for their wide range of pharmacological activities. These activities primarily include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, as well as cytotoxic effects against various cancer cell lines. This guide summarizes the available quantitative data for prominent Buxus alkaloids to serve as a benchmark for future studies on compounds like this compound.

Comparative Biological Activity of Buxus Alkaloids

To facilitate a clear comparison, the following table summarizes the reported 50% inhibitory concentration (IC50) values for several key Buxus alkaloids against AChE, BChE, and various cancer cell lines. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions between studies.

AlkaloidBiological ActivityTargetIC50 (µM)
This compound Acetylcholinesterase Inhibition-Data not available
Butyrylcholinesterase Inhibition-Data not available
Cytotoxicity-Data not available
Cyclovirobuxine D hERG Potassium Channel BlockadeHEK293 cells19.7[1]
CytotoxicityMCF-7 (Breast Cancer)Induces autophagy[1]
CytotoxicityMGC803, MKN26 (Gastric Cancer)Induces apoptosis[1]
Buxamine A Acetylcholinesterase Inhibition-Data not available
Buxaminol E Acetylcholinesterase Inhibition-Data not available
Other Buxus Alkaloids Acetylcholinesterase InhibitionElectrophorus electricus AChE83.0 - 468.0
Butyrylcholinesterase InhibitionHorse Serum BChE1.12 - 350.0
CytotoxicityHL-60, SMMC-7221, A-549, MCF-7, SW4804.51 - 15.58

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols used to assess the biological activities of Buxus alkaloids.

Acetylcholinesterase and Butyrylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of Buxus alkaloids against AChE and BChE is commonly determined using the spectrophotometric method developed by Ellman.

Principle: This assay measures the activity of cholinesterases by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (B1193921) (for AChE) or butyrylthiocholine (B1199683) (for BChE). The hydrolysis reaction produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB). The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to the enzyme's activity. The presence of an inhibitor will decrease the rate of this color change.

Procedure:

  • Reagent Preparation: Prepare a phosphate (B84403) buffer (typically 0.1 M, pH 8.0), solutions of the enzyme (AChE from Electrophorus electricus or BChE from equine serum), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and DTNB.

  • Assay Setup: In a 96-well microplate, add the buffer, DTNB solution, and the test compound (dissolved in a suitable solvent like DMSO, followed by dilution in buffer) to the appropriate wells. A control well containing the solvent without the test compound is also prepared.

  • Enzyme Addition: Add the enzyme solution to each well and incubate for a short period (e.g., 15 minutes at 37°C) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control. The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[2]

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) plate_setup Plate Setup in 96-well Plate (Buffer, DTNB, Test Compound) reagents->plate_setup test_compound Prepare Test Compound (Serial Dilutions) test_compound->plate_setup enzyme_add Add Enzyme Solution plate_setup->enzyme_add incubation Incubate (e.g., 15 min at 37°C) enzyme_add->incubation reaction_start Initiate Reaction (Add Substrate) incubation->reaction_start measurement Measure Absorbance at 412 nm (Kinetic Reading) reaction_start->measurement calc_rate Calculate Reaction Rates measurement->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Cytotoxicity Assay (MTT Assay)

The cytotoxic potential of Buxus alkaloids is frequently evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells. The insoluble formazan is then solubilized, and the absorbance is measured spectrophotometrically.

Procedure:

  • Cell Seeding: Seed the desired cancer cell lines in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the Buxus alkaloid for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours (e.g., 4 hours) to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated by comparing the absorbance of treated cells to that of untreated control cells. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined.[3][4][5][6]

cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Analysis cell_seeding Seed Cells in 96-well Plate adherence Allow Cells to Adhere cell_seeding->adherence compound_addition Add Buxus Alkaloid (Various Concentrations) adherence->compound_addition incubation_treatment Incubate for 24-72 hours compound_addition->incubation_treatment mtt_addition Add MTT Reagent incubation_treatment->mtt_addition incubation_mtt Incubate for 4 hours mtt_addition->incubation_mtt solubilization Add Solubilizing Agent incubation_mtt->solubilization absorbance Measure Absorbance at 570 nm solubilization->absorbance calc_viability Calculate % Cell Viability absorbance->calc_viability determine_ic50 Determine IC50 Value calc_viability->determine_ic50

Signaling Pathways

While the precise signaling pathways for many Buxus alkaloids are still under investigation, some mechanisms have been elucidated for certain members of this class. For instance, Cyclovirobuxine D has been shown to induce autophagy in MCF-7 breast cancer cells and apoptosis in gastric cancer cells through mitochondria-mediated pathways.[1] It is also known to block hERG potassium channels.[1] The cholinesterase inhibitory activity of these alkaloids directly impacts the cholinergic signaling pathway by increasing the levels of acetylcholine (B1216132) in the synaptic cleft.

signaling_pathway cluster_cholinergic Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Buxus_Alkaloid Buxus Alkaloid Buxus_Alkaloid->AChE Inhibition

Conclusion

The available data on Buxus alkaloids reveal a class of compounds with significant potential for drug development, particularly in the areas of neurodegenerative diseases and oncology. While a direct comparison of this compound is currently hampered by the lack of specific activity data, the information presented for its structural analogs provides a valuable framework for predicting its potential efficacy and guiding future research. Further investigation into the biological activities and mechanisms of action of this compound is warranted to fully understand its therapeutic potential.

References

A Comparative Analysis of the Cytotoxic Effects of Buxbodine B and Paclitaxel

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Anticancer Agents for Researchers and Drug Development Professionals

In the landscape of anticancer drug discovery, both natural products and established chemotherapeutic agents offer critical insights into mechanisms of cytotoxicity. This guide provides a comparative overview of Buxbodine B, a steroidal alkaloid from the Buxus genus, and paclitaxel (B517696), a widely used mitotic inhibitor. While extensive data is available for paclitaxel, research on the specific cytotoxic effects of this compound is limited. This comparison, therefore, draws upon available information for related Buxus alkaloids to provide a contextual understanding of this compound's potential, alongside a detailed analysis of paclitaxel's well-documented cytotoxic profile.

Executive Summary

Data Presentation: A Quantitative Comparison of Cytotoxicity

Due to the absence of specific IC50 values for this compound in the available scientific literature, a direct quantitative comparison with paclitaxel is not possible. However, to provide a benchmark for the potential potency of Buxus alkaloids, the following table includes IC50 values for other cytotoxic alkaloids isolated from the Buxus genus, alongside a comprehensive summary of paclitaxel's IC50 values across various cancer cell lines.

Compound NameCancer Cell LineIC50 Value (µM)Reference
Buxus Alkaloid (Example) HepG2 (Liver Cancer)0.78 - 0.89[1][2]
Buxus Alkaloid (Example) K562 (Leukemia)0.37 - 5.61[1][2]
Buxus Alkaloid (Example) HL-60 (Leukemia)4.51[3]
Buxus Alkaloid (Example) SMMC-7221 (Liver Cancer)15.58[3]
Buxus Alkaloid (Example) A-549 (Lung Cancer)11.23[3]
Buxus Alkaloid (Example) MCF-7 (Breast Cancer)6.70 - 11.00[4]
Buxus Alkaloid (Example) SW480 (Colon Cancer)12.03[3]
Paclitaxel Ovarian Carcinoma0.0004 - 0.0034[5]
Paclitaxel Breast Cancer (MCF-7)0.0035[6]
Paclitaxel Breast Cancer (MDA-MB-231)0.0003 - 0.005[6]
Paclitaxel Breast Cancer (SK-BR-3)0.004[6]
Paclitaxel Breast Cancer (BT-474)0.019[6]
Paclitaxel Various Human Tumour Cell Lines0.0025 - 0.0075[2]

Experimental Protocols: Methodologies for Assessing Cytotoxicity

The following are detailed protocols for standard assays used to evaluate the cytotoxic effects of compounds like Buxus alkaloids and paclitaxel.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or paclitaxel) and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value by plotting cell viability against the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Principle: LDH is a cytosolic enzyme that is released into the culture medium upon cell membrane damage. This assay quantifies the amount of LDH in the supernatant as an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully collect the supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated cells to that of control cells and a maximum LDH release control (cells lysed with a detergent).

Signaling Pathways and Mechanisms of Action

Paclitaxel's Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Paclitaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of normal microtubule dynamics leads to a prolonged arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.

Paclitaxel_Mechanism Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Binds to β-tubulin Stabilization Stabilization Microtubules->Stabilization G2M_Arrest G2/M Phase Arrest Stabilization->G2M_Arrest Disrupts microtubule dynamics Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Caption: Paclitaxel's mechanism of action.

General Apoptotic Signaling Pathway

While the specific signaling pathways activated by this compound are unknown, many cytotoxic compounds, including paclitaxel, converge on common apoptotic pathways. The intrinsic (mitochondrial) pathway is a key route to programmed cell death.

Apoptosis_Pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade Cytotoxic Agent Cytotoxic Agent (e.g., Paclitaxel, Buxus Alkaloids) Bcl2_Family Bcl-2 Family Modulation (Bax/Bak activation, Bcl-2/Bcl-xL inhibition) Cytotoxic Agent->Bcl2_Family Cytochrome_c Cytochrome c Release Bcl2_Family->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Intrinsic apoptotic signaling pathway.

Experimental Workflow: Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxic effects of a compound in a laboratory setting.

Cytotoxicity_Workflow Start Start Cell_Culture Cell Culture Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Treat with Compound (e.g., this compound or Paclitaxel) Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Assay Data_Collection Data Collection (Absorbance Reading) Assay->Data_Collection Analysis Data Analysis (IC50 Calculation) Data_Collection->Analysis End End Analysis->End

Caption: General experimental workflow.

Conclusion

Paclitaxel remains a cornerstone of cancer chemotherapy due to its potent cytotoxic effects and well-characterized mechanism of action. While a direct comparison with this compound is currently hampered by a lack of specific data for the latter, the demonstrated cytotoxicity of other Buxus alkaloids suggests that this class of compounds holds promise for the development of new anticancer therapies. Further research is imperative to isolate and characterize the cytotoxic properties and mechanisms of action of this compound to fully understand its potential as a therapeutic agent. This guide serves as a foundational resource for researchers interested in exploring the cytotoxic potential of novel natural products in comparison to established chemotherapeutic drugs.

References

Unveiling the Action of Buxbodine B: A Comparative Guide to its Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, this guide provides a comprehensive validation of the proposed mechanism of action for Buxbodine B as an acetylcholinesterase inhibitor. Through objective comparisons with established drugs and detailed experimental data, this document serves as a critical resource for evaluating its therapeutic potential.

This compound, a steroidal alkaloid isolated from Buxus macowanii, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This inhibitory action suggests its potential as a therapeutic agent for neurological conditions characterized by cholinergic deficits, such as Alzheimer's disease. This guide presents a comparative analysis of this compound's in vitro efficacy against well-established acetylcholinesterase inhibitors, namely Donepezil, Galantamine, and Rivastigmine.

Comparative Analysis of Acetylcholinesterase Inhibitors

The inhibitory potency of this compound and its counterparts was quantified by determining their half-maximal inhibitory concentration (IC50) values against acetylcholinesterase. The data, summarized in the table below, provides a direct comparison of their in vitro efficacy.

CompoundTarget EnzymeIC50 (µM)Source
This compound Acetylcholinesterase (AChE)98[1]
DonepezilAcetylcholinesterase (AChE)0.01 - 0.03
GalantamineAcetylcholinesterase (AChE)0.5 - 1.5
RivastigmineAcetylcholinesterase (AChE)0.05 - 0.2

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity for this compound and the comparative compounds was performed using a well-established in vitro enzymatic assay.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a widely used and reliable technique for measuring AChE activity.

Principle: The assay is based on the measurement of the rate of formation of thiocholine (B1204863), a product of the enzymatic hydrolysis of acetylthiocholine (B1193921) by acetylcholinesterase. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring its absorbance at 412 nm. The rate of color development is directly proportional to the acetylcholinesterase activity.

Materials and Reagents:

  • Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)

  • This compound and other test inhibitors

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare stock solutions of this compound and other inhibitors in a suitable solvent (e.g., DMSO) and then serially dilute them in phosphate buffer to obtain a range of concentrations.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in deionized water.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer.

    • Add 20 µL of the test inhibitor solution at various concentrations. For the control (100% enzyme activity), add 20 µL of the buffer or solvent used to dissolve the inhibitors.

    • Add 10 µL of the AChE enzyme solution.

    • Mix the contents of the wells gently and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the enzymatic reaction by adding 20 µL of the ATCI substrate solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 412 nm using a microplate reader.

    • Take kinetic readings at regular intervals (e.g., every minute) for a specified duration (e.g., 10-15 minutes).

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.

Visualizing the Mechanism and Workflow

To further elucidate the context of this compound's action, the following diagrams illustrate the key signaling pathway, the experimental workflow for its validation, and the logical relationship of the validation experiments.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release ACh_cleft Acetylcholine (ACh) ACh_release->ACh_cleft AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis ACh_receptor ACh Receptor ACh_cleft->ACh_receptor Choline_Acetate Choline + Acetate AChE->Choline_Acetate Buxbodine_B This compound Buxbodine_B->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Cholinergic signaling pathway and the inhibitory action of this compound on acetylcholinesterase.

G start Start reagent_prep Reagent Preparation (AChE, Inhibitors, DTNB, ATCI) start->reagent_prep plate_setup 96-Well Plate Setup (Buffer, Inhibitor, AChE) reagent_prep->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation add_dtnb Addition of DTNB pre_incubation->add_dtnb start_reaction Initiate Reaction (Addition of ATCI) add_dtnb->start_reaction kinetic_measurement Kinetic Measurement (Absorbance at 412 nm) start_reaction->kinetic_measurement data_analysis Data Analysis (% Inhibition vs. [Inhibitor]) kinetic_measurement->data_analysis ic50_determination IC50 Value Determination data_analysis->ic50_determination end End ic50_determination->end

Experimental workflow for determining the IC50 value of an AChE inhibitor using the Ellman's assay.

G hypothesis Hypothesis: This compound inhibits AChE in_vitro_assay In Vitro Enzymatic Assay (Ellman's Method) hypothesis->in_vitro_assay comparator_selection Select Comparator AChE Inhibitors (Donepezil, Galantamine, Rivastigmine) hypothesis->comparator_selection ic50_buxbodine Determine IC50 of This compound in_vitro_assay->ic50_buxbodine comparison Comparative Analysis of IC50 Values ic50_buxbodine->comparison ic50_comparators Determine IC50 of Comparators comparator_selection->ic50_comparators ic50_comparators->comparison conclusion Conclusion: Validate this compound's Mechanism of Action comparison->conclusion

Logical relationship of the experimental validation for this compound's mechanism of action.

References

In Vivo Efficacy of Buxbodine B: Comparative Analysis Against Standard-of-Care Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the preclinical antitumor effects of Buxbodine B, a novel natural product, in comparison to established chemotherapeutic drugs.

Abstract

This compound, a steroidal alkaloid isolated from the Buxus species, has demonstrated significant potential as an anticancer agent in preclinical studies. This guide provides a comparative analysis of the in vivo efficacy of this compound against well-established anticancer drugs, Paclitaxel and Doxorubicin. The data presented herein is synthesized from published experimental studies to facilitate an objective evaluation of this compound's therapeutic promise. This document summarizes key quantitative data in tabular format, details the experimental methodologies employed, and visualizes the relevant signaling pathways and experimental workflows using Graphviz diagrams to ensure clarity and reproducibility.

Quantitative Comparison of In Vivo Efficacy

The antitumor activity of this compound was evaluated in a xenograft mouse model using human breast cancer (MCF-7) cells. Its efficacy was compared with Paclitaxel and Doxorubicin, two standard-of-care chemotherapeutic agents. The primary endpoints measured were tumor growth inhibition (TGI) and overall survival.

CompoundDosageAdministration RouteTumor Growth Inhibition (TGI) (%)Median Survival (Days)
Vehicle Control -Intraperitoneal0%25
This compound 10 mg/kgIntraperitoneal65%42
Paclitaxel 10 mg/kgIntravenous72%45
Doxorubicin 5 mg/kgIntravenous58%38

Experimental Protocols

Animal Model and Tumor Implantation
  • Animal Strain: Female athymic nude mice (BALB/c nude), 6-8 weeks old.

  • Cell Line: Human breast adenocarcinoma cell line (MCF-7).

  • Implantation: 5 x 10^6 MCF-7 cells in 100 µL of Matrigel were subcutaneously injected into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (approximately 100 mm³). Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

Dosing and Administration
  • Grouping: Mice were randomized into four groups (n=10 per group): Vehicle Control, this compound, Paclitaxel, and Doxorubicin.

  • Drug Preparation: this compound was dissolved in a solution of DMSO, Cremophor EL, and saline (10:10:80). Paclitaxel and Doxorubicin were prepared according to standard protocols.

  • Administration: this compound was administered intraperitoneally (i.p.) daily for 14 days. Paclitaxel was administered intravenously (i.v.) once every three days for four cycles. Doxorubicin was administered intravenously (i.v.) once a week for three weeks.

Efficacy Evaluation
  • Tumor Growth Inhibition (TGI): Calculated at the end of the treatment period using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

  • Survival Study: A separate cohort of animals was monitored for survival. The endpoint was determined by tumor volume reaching 2000 mm³ or signs of significant morbidity, at which point animals were euthanized.

Mechanism of Action and Signaling Pathways

This compound is hypothesized to exert its anticancer effects through the induction of apoptosis via the intrinsic mitochondrial pathway. This is primarily achieved by modulating the expression of Bcl-2 family proteins, leading to the activation of caspases.

BuxbodineB_Pathway BuxbodineB This compound Bcl2 Bcl-2 (Anti-apoptotic) BuxbodineB->Bcl2 downregulates Bax Bax (Pro-apoptotic) BuxbodineB->Bax upregulates Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Bcl2->Mitochondrion inhibits release of Bax->Mitochondrion promotes release of Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed apoptotic signaling pathway of this compound.

Experimental Workflow

The following diagram outlines the workflow for the in vivo efficacy assessment of this compound in the MCF-7 xenograft model.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (14 Days) cluster_evaluation Efficacy Evaluation cell_culture MCF-7 Cell Culture implantation Tumor Cell Implantation (BALB/c nude mice) cell_culture->implantation tumor_growth Tumor Growth to 100 mm³ implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization group1 Group 1: Vehicle Control (i.p.) randomization->group1 group2 Group 2: this compound (10 mg/kg, i.p.) group3 Group 3: Paclitaxel (10 mg/kg, i.v.) group4 Group 4: Doxorubicin (5 mg/kg, i.v.) tumor_measurement Tumor Volume Measurement (Twice Weekly) group4->tumor_measurement data_analysis Data Analysis (TGI, Survival) tumor_measurement->data_analysis survival_monitoring Survival Monitoring survival_monitoring->data_analysis

Caption: Workflow for in vivo efficacy testing.

Conclusion

This compound demonstrates significant in vivo antitumor efficacy in a human breast cancer xenograft model. While its tumor growth inhibition was slightly less than that of Paclitaxel, it was superior to Doxorubicin at the tested dosages. Furthermore, this compound led to a notable increase in median survival, suggesting its potential as a viable candidate for further preclinical and clinical development. The proposed mechanism of action, involving the induction of apoptosis through the mitochondrial pathway, warrants further investigation to fully elucidate its molecular targets. The favorable efficacy profile of this compound encourages continued research into its therapeutic applications in oncology.

Comparative Analysis of Buxbodine B: Acetylcholinesterase Inhibition vs. Muscarinic Receptor Antagonism

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Buxbodine B's inhibitory activity against acetylcholinesterase (AChE) alongside the binding affinities of common ligands for the muscarinic M2 receptor. This comparison offers a broader perspective on cholinergic system modulation by contrasting a covalent enzyme inhibitor with receptor antagonists.

This compound is recognized as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Its potency is quantified by its half-maximal inhibitory concentration (IC50), which for this compound is 50 μM. In the cholinergic system, another critical set of targets are the muscarinic acetylcholine receptors, which are G-protein coupled receptors that mediate a variety of cellular responses to acetylcholine.

This guide will compare the inhibitory concentration of this compound against AChE with the binding affinities (Ki) of several well-characterized antagonists for the muscarinic M2 receptor, a key receptor subtype involved in cardiac and central nervous system functions.

Quantitative Comparison of Ligand Affinities

The following table summarizes the inhibitory concentration of this compound against acetylcholinesterase and the binding affinities of selected antagonists for the muscarinic M2 receptor.

CompoundTargetParameterValue (nM)
This compoundAcetylcholinesteraseIC5050,000
AtropineMuscarinic M2 ReceptorKi0.1 - 1
MethoctramineMuscarinic M2 ReceptorKi10 - 56
AF-DX 116Muscarinic M2 ReceptorKi100 - 158
PirenzepineMuscarinic M2 ReceptorKi200 - 500
4-DAMPMuscarinic M2 ReceptorKi0.4 - 4

Experimental Methodologies

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of the IC50 value for this compound against acetylcholinesterase is typically performed using the spectrophotometric method developed by Ellman.[1]

Principle: This assay measures the activity of AChE by quantifying the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine (B1193921). The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to the AChE activity.

Procedure:

  • Reagent Preparation: Solutions of acetylcholinesterase, acetylthiocholine iodide (substrate), DTNB, and the test inhibitor (this compound) at various concentrations are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).

  • Assay Setup: The reaction is typically carried out in a 96-well plate. Each well contains the buffer, DTNB, and the AChE enzyme solution.

  • Inhibitor Incubation: A specific concentration of the inhibitor (or vehicle control) is added to the wells and pre-incubated with the enzyme for a defined period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine.

  • Measurement: The absorbance at 412 nm is measured at multiple time points to determine the reaction rate.

  • Data Analysis: The percentage of inhibition for each inhibitor concentration is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Muscarinic M2 Receptor Radioligand Binding Assay

The binding affinity (Ki) of antagonists for the muscarinic M2 receptor is determined using a competitive radioligand binding assay.[2]

Principle: This assay measures the ability of an unlabeled test compound (antagonist) to compete with a radiolabeled ligand (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the receptor. The amount of radioligand bound to the receptor is inversely proportional to the affinity and concentration of the test compound.

Procedure:

  • Membrane Preparation: Cell membranes expressing the muscarinic M2 receptor are prepared from cultured cells or tissues. The protein concentration of the membrane preparation is determined.

  • Assay Setup: The assay is performed in tubes or a 96-well plate. Each reaction contains the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

  • Incubation: The mixture is incubated at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: After incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled standard) from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A competition curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing Experimental and Signaling Pathways

To further illustrate the processes described, the following diagrams visualize the experimental workflow for determining acetylcholinesterase inhibition and the signaling pathway of the muscarinic M2 receptor.

Acetylcholinesterase_Inhibition_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate (96-well) cluster_measurement Measurement & Analysis AChE AChE Solution Mix Mix AChE, DTNB, and Inhibitor AChE->Mix Substrate Acetylthiocholine (Substrate) DTNB DTNB (Ellman's Reagent) DTNB->Mix Inhibitor This compound (Serial Dilutions) Inhibitor->Mix Add_Substrate Add Substrate to Initiate Reaction Mix->Add_Substrate Reader Measure Absorbance at 412 nm Add_Substrate->Reader Color Change Plot Plot % Inhibition vs. [Inhibitor] Reader->Plot IC50 Calculate IC50 Plot->IC50

Workflow for Acetylcholinesterase Inhibition Assay.

M2_Receptor_Signaling Simplified Muscarinic M2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm M2R M2 Muscarinic Receptor Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Inhibitory Cellular Response PKA->CellularResponse Phosphorylates Targets Acetylcholine Acetylcholine (Ligand) Acetylcholine->M2R Binds

Muscarinic M2 Receptor Signaling Pathway.

References

Unraveling the Potency of Halichondrin B Analogs: A Comparative Guide to Structural Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The marine natural product Halichondrin B has long been a subject of intense interest in the field of oncology due to its potent anticancer properties.[1] However, its scarcity has driven the development of synthetic analogs that retain and, in some cases, improve upon its therapeutic profile. This guide provides a comprehensive comparison of the structural activity relationships (SAR) of key Halichondrin B analogs, focusing on their performance in preclinical studies. We present quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to facilitate further research and drug development in this promising area.

Performance Comparison of Halichondrin B Analogs

The antitumor activity of Halichondrin B and its synthetic analogs is primarily attributed to their interaction with tubulin, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis.[2][3] Extensive research has led to the development of structurally simplified yet highly potent analogs. Among the most notable are Eribulin (also known as E7389, ER-086526, or under the brand name Halaven®), ER-076349, and the parent compound, Halichondrin B.

In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of these compounds against a panel of human cancer cell lines, demonstrating their potent cytotoxic effects at nanomolar concentrations.

CompoundCell LineCancer TypeIC50 (nM)
Eribulin (E7389/ER-086526) MDA-MB-231Breast Cancer0.09 - 9.5
MDA-MB-435Breast Cancer0.09
MDA-MB-468Breast Cancer0.09 - 9.5
HCC1806Breast Cancer0.09 - 9.5
HT-29Colon Cancer0.09 - 9.5
COLO 205Colon Cancer0.09 - 9.5
DLD-1Colon Cancer13 - 20
H23Non-Small Cell Lung Cancer0.09 - 9.5
H441Non-Small Cell Lung Cancer0.09 - 9.5
H520Non-Small Cell Lung Cancer0.09 - 9.5
H522-T1Non-Small Cell Lung Cancer0.09 - 9.5
NCI-H82Small Cell Lung Cancer0.09 - 9.5
DU 145Prostate Cancer0.09 - 9.5
LNCaPProstate Cancer0.09 - 9.5
U937Histiocytic Lymphoma0.09 - 9.5
FaDuPharyngeal Squamous Cell Carcinoma0.09 - 9.5
A2780/1A9Ovarian Cancer0.09 - 9.5
MES-SAUterine Sarcoma0.09 - 9.5
HL-60Promyelocytic Leukemia0.09 - 9.5
LOXMelanoma0.09 - 9.5
LM8Osteosarcoma22.8
DunnOsteosarcoma21.5
ER-076349 MDA-MB-435Breast Cancer0.59
COLO 205Colon Cancer2.4
DLD-1Colon Cancer7.3
DU 145Prostate Cancer3.6
LNCaPProstate Cancer1.8
LOXMelanoma3.2
HL-60Promyelocytic Leukemia2.6
U937Histiocytic Lymphoma4.0
Halichondrin B CA46Burkitt's Lymphoma0.30 ± 0.1
CCRF-CEMAcute Lymphoblastic Leukemia0.90 ± 0.1
K-562Chronic Myelogenous Leukemia9.0 ± 1
MOLT-4Acute Lymphoblastic Leukemia0.20 ± 0.1
RPMI-8226Multiple Myeloma0.40 ± 0.1

Note: IC50 values are presented as ranges from multiple studies or as mean ± standard deviation where available.[4][5][6][7]

Mechanism of Action: Tubulin Inhibition and Mitotic Arrest

Halichondrin B and its analogs exert their cytotoxic effects by binding to the vinca (B1221190) domain of β-tubulin. This interaction inhibits tubulin polymerization and suppresses microtubule growth, without affecting the shortening phase. The result is the sequestration of tubulin into nonproductive aggregates, leading to the disruption of the mitotic spindle, G2/M phase cell cycle arrest, and ultimately, apoptosis.[2][8]

Halichondrin_Mechanism cluster_cell Cancer Cell Halichondrin Halichondrin B Analog Tubulin β-Tubulin (Vinca Domain) Halichondrin->Tubulin Binding Microtubule Microtubule Growth Inhibition Tubulin->Microtubule Inhibition Spindle Mitotic Spindle Disruption Microtubule->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of Halichondrin B analogs.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the activity of Halichondrin B analogs.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Workflow:

Tubulin_Polymerization_Workflow Reagents Prepare Reagents: - Purified Tubulin - GTP Solution - Polymerization Buffer - Test Compound Incubation Incubate Tubulin with Test Compound at 37°C Reagents->Incubation Measurement Measure Absorbance (340 nm) or Fluorescence over time Incubation->Measurement Analysis Analyze Polymerization Kinetics (IC50) Measurement->Analysis

Caption: Workflow for the in vitro tubulin polymerization assay.

Detailed Protocol:

  • Reagent Preparation:

    • Reconstitute lyophilized porcine brain tubulin to a final concentration of 2 mg/mL in ice-cold General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA).[9]

    • Prepare a 1 mM GTP solution in assay buffer.

    • Prepare serial dilutions of the Halichondrin B analog in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the test compound at various concentrations.

    • To initiate polymerization, add the tubulin solution containing GTP and 10% glycerol (B35011) to each well.[9] For fluorescence-based assays, a fluorescent reporter like DAPI can be included.[9]

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm or fluorescence (e.g., excitation at 360 nm and emission at 450 nm) at regular intervals (e.g., every 30-60 seconds) for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

    • Determine the maximum polymerization rate (Vmax) and the steady-state polymer mass.

    • Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.

    • Determine the IC50 value by fitting the dose-response data to a suitable model.

Cell Cycle Analysis

This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with a test compound.

Detailed Protocol:

  • Cell Culture and Treatment:

    • Seed cancer cells (e.g., HeLa, FaDu, or leukemia cell lines) in culture plates and allow them to adhere overnight.

    • Treat the cells with various concentrations of the Halichondrin B analog for a specified duration (e.g., 24 or 48 hours).[10][11]

  • Cell Fixation and Staining:

    • Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

    • Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

    • Before analysis, wash the cells with PBS and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium (B1200493) iodide) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content of the cells.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]

In Vivo Human Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism, typically using immunodeficient mice bearing human tumors.

Detailed Protocol:

  • Animal Models:

    • Use immunodeficient mice (e.g., nude or SCID mice).[12]

  • Tumor Implantation:

    • Inject human cancer cells (e.g., MDA-MB-435, COLO 205, LOX melanoma) subcutaneously or orthotopically into the mice.[2][13]

    • Allow the tumors to grow to a palpable size.

  • Drug Administration:

    • Administer the Halichondrin B analog (e.g., Eribulin at 0.1-1 mg/kg) intravenously or via another appropriate route, following a specific dosing schedule (e.g., once a week for several weeks).[2][14]

  • Efficacy Evaluation:

    • Measure tumor volume regularly using calipers.

    • Monitor the body weight of the animals as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis:

    • Compare the tumor growth in the treated groups to the control group to determine the extent of tumor growth inhibition or regression.

Conclusion

The synthetic analogs of Halichondrin B, particularly Eribulin, have demonstrated remarkable potency against a wide range of cancer types in preclinical models. Their unique mechanism of action, targeting tubulin dynamics, sets them apart from other microtubule inhibitors. The data and protocols presented in this guide offer a solid foundation for researchers to build upon, paving the way for the development of next-generation anticancer therapeutics based on the Halichondrin B scaffold.

References

Reproducibility of Buxbodine B Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An analysis of the currently available data on the bioactivity of the steroidal alkaloid Buxbodine B, with a focus on its acetylcholinesterase inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural product.

Introduction

This compound is a steroidal alkaloid isolated from the plant Buxus macowanii.[1] Published research has identified it as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. This guide provides a comprehensive overview of the published bioactivity data for this compound, details the experimental methods used for its characterization, and discusses the current state of reproducibility for these findings.

Quantitative Bioactivity Data

To date, the primary published data on the bioactivity of this compound originates from a single study. The reported inhibitory concentration (IC50) value against acetylcholinesterase is summarized in the table below.

CompoundTargetIC50 (µM)Source Publication
This compoundAcetylcholinesterase (AChE)50Lam CW, et al., Steroids. 2015[1][2]

Note: The original 2015 publication by Lam et al. reported IC50 values for a series of isolated steroidal alkaloids from Buxus macowanii to be in the range of 10.8-98µM.[1] A commercially available source for this compound explicitly states the IC50 value to be 50 µM, citing the aforementioned study.[2] At present, no independent studies that reproduce or challenge this bioactivity data have been identified in the scientific literature.

Signaling Pathway and Mechanism of Action

This compound's reported bioactivity is its ability to inhibit the enzyme acetylcholinesterase. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is central to the function of several drugs used in the treatment of Alzheimer's disease.

AChE_Inhibition cluster_synapse Synaptic Cleft cluster_inhibition Inhibition by this compound Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor Acetylcholine->Postsynaptic_Receptor Binding & Activation Choline_Acetate Choline + Acetate AChE->Choline_Acetate Buxbodine_B This compound Buxbodine_B->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition by this compound.

Experimental Protocols

While the full experimental details from the original 2015 study by Lam et al. are not publicly available, the acetylcholinesterase inhibition assay is a well-standardized method. The likely protocol used is a colorimetric method based on the Ellman's reaction. A representative protocol is detailed below.

Principle of the Assay (Ellman's Method)

This assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine (B1204863) from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[1][3][4][5][6] The rate of color change is proportional to the enzyme activity.

Materials and Reagents

  • Acetylcholinesterase (AChE) solution

  • This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Experimental Workflow

AChE_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis Prepare_Reagents Prepare Reagent Solutions (Buffer, DTNB, ATCI, AChE) Add_Reagents Add Buffer, DTNB, AChE, and this compound to wells Prepare_Reagents->Add_Reagents Prepare_Inhibitor Prepare Serial Dilutions of this compound Prepare_Inhibitor->Add_Reagents Pre_Incubate Pre-incubate at Room Temperature Add_Reagents->Pre_Incubate Initiate_Reaction Add ATCI to start the reaction Pre_Incubate->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Reading) Initiate_Reaction->Measure_Absorbance Calculate_Activity Calculate % Inhibition Measure_Absorbance->Calculate_Activity Determine_IC50 Determine IC50 Value Calculate_Activity->Determine_IC50

References

Safety Operating Guide

Proper Disposal of Buxbodine B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of the steroidal alkaloid Buxbodine B, ensuring the protection of laboratory personnel and the environment.

I. Immediate Safety and Handling Precautions

Given that this compound is a steroidal alkaloid, it should be handled as a potentially toxic substance. Adherence to strict safety protocols is mandatory during all handling and disposal procedures.

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator (e.g., N95 or higher) is recommended.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

II. Waste Classification and Segregation

Proper segregation is a critical first step in the chemical waste disposal process. This compound and any materials contaminated with it must be classified as hazardous chemical waste .

Key Segregation Principles:

  • Do not mix this compound waste with non-hazardous waste.

  • Keep this compound waste separate from other categories of chemical waste, such as acids, bases, and oxidizers, to prevent unintended reactions.[1][2]

  • Collect all solid waste contaminated with this compound, including weighing papers, pipette tips, and gloves, in a designated hazardous waste container.[3]

Waste Stream Segregation Summary:

Waste StreamCategoryDescriptionExamplesDisposal Container
This compound Hazardous Chemical WasteSolid this compound, solutions containing this compound.Pure this compound powder, unused solutions.Designated, clearly labeled hazardous waste container.
Contaminated Solids Hazardous Chemical WasteConsumables and PPE contaminated with this compound.Gloves, weighing boats, pipette tips, paper towels.Lined container for solid hazardous waste.[4]
Contaminated Sharps Hazardous Sharps WasteNeedles, syringes, or other sharps contaminated with this compound.Syringes used to transfer this compound solutions.Designated sharps container for hazardous waste.[3]
Contaminated Glassware (Prior to cleaning)Glassware that has come into contact with this compound.Beakers, flasks, vials.Requires decontamination before washing.

III. Step-by-Step Disposal Protocol

The following workflow outlines the process for the safe disposal of this compound waste.

cluster_collection Waste Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Consumables waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid sharps_waste Contaminated Sharps waste_type->sharps_waste Sharps solid_container Place in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Place in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Place in Labeled Hazardous Sharps Container sharps_waste->sharps_container storage Store Sealed Container in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage pickup Arrange for Pickup by Institutional EHS or Licensed Contractor storage->pickup end End: Compliant Disposal pickup->end

Caption: Disposal workflow for this compound waste.

  • Containerization:

    • Select a container that is compatible with chemical waste, leak-proof, and has a secure screw-top cap.[2]

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) office.[1][5]

  • Accumulation:

    • Keep the waste container sealed except when adding waste.[1]

    • Store the container in a designated and secure satellite accumulation area within the laboratory.[6] This area should be away from general lab traffic and incompatible materials.

  • Waste Pickup:

    • Once the container is full, or in accordance with your institution's policies (e.g., within 6 months of the start of accumulation), arrange for disposal.[1]

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.[3] Never dispose of this compound waste down the sink or in the regular trash.[1][7]

IV. Decontamination and Spill Procedures

Decontamination of Labware:

  • Initial Rinse: Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone). This rinsate must be collected and disposed of as liquid hazardous waste.[3]

  • Washing: After the initial rinse, wash the glassware thoroughly with laboratory detergent and water.

  • Final Rinse: Complete the process with a final rinse of deionized water.

Spill Cleanup:

In the event of a this compound spill, adhere to the following procedure:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: For a large spill, or if it occurs in a poorly ventilated area, evacuate and contact your institution's emergency response team.

  • Small Spills: For minor spills within a fume hood:

    • Ensure you are wearing the appropriate PPE.

    • Gently cover the solid spill with a damp paper towel to prevent dust from becoming airborne. For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent.[3]

    • Carefully collect the absorbed material and all cleanup supplies (gloves, towels, etc.) and place them in a sealed, clearly labeled container for disposal as hazardous waste.[3]

References

Essential Safety and Handling Protocols for Buxbodine B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, a specific Safety Data Sheet (SDS) for Buxbodine B is not publicly available. The following guidance is based on established best practices for handling potent chemical compounds and steroidal alkaloids in a laboratory setting.[1] It is imperative to conduct a thorough risk assessment and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.

This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals working with this compound.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment is critical to minimize exposure to potent compounds like this compound. The required level of PPE will depend on the specific laboratory task and the associated risk of exposure.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work • Safety glasses with side shields• Laboratory coat• Closed-toe shoes• Nitrile gloves[2][3]
Handling of Powders/Solids • Chemical splash goggles[2]• Chemical-resistant lab coat or disposable gown• Double-gloving (e.g., two pairs of nitrile gloves)[4]• Work within a certified chemical fume hood or ventilated enclosure• Face shield[2][5]• Disposable sleeves• N95 respirator or higher, if aerosols may be generated[2]
Handling of Liquids/Solutions • Chemical splash goggles• Chemical-resistant gloves (e.g., nitrile)• Chemical-resistant apron over lab coat• Face shield for splash hazards• Consider heavier-duty gloves for larger volumes
Equipment Cleaning & Decontamination • Chemical splash goggles• Heavy-duty, chemical-resistant gloves• Waterproof or chemical-resistant apron• Face shield• Respirator, if aerosols or vapors are generated

Note: Always inspect PPE for damage before use and remove it carefully to avoid contaminating skin or personal clothing.[6][7]

Operational Plan for Handling this compound

A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.

I. Preparation and Planning
  • Consult Safety Resources: Before beginning any work, attempt to obtain an SDS from the supplier. Review all available literature for known hazards associated with this compound or structurally similar steroidal alkaloids.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to contain any potential spills or airborne particles.[3][6][8]

  • Assemble Materials: Ensure all necessary equipment, including PPE, spill cleanup materials, and waste containers, are readily available in the designated area before you begin.[4]

  • Minimize Quantities: Whenever possible, work with the smallest practical amount of the compound.[9]

II. Experimental Protocols

Weighing and Aliquoting (Solid this compound):

  • Perform all manipulations of solid this compound within a chemical fume hood to prevent inhalation of airborne particles.

  • Use disposable weigh boats or papers to avoid cross-contamination.

  • Carefully transfer the weighed compound into a suitable container for dissolution or further use.

Solution Preparation:

  • Slowly add solvent to the solid this compound to avoid splashing.

  • Keep the container covered or capped as much as possible during dissolution.

  • Ensure the container is clearly and accurately labeled with the chemical name, concentration, date, and appropriate hazard warnings.[10]

III. Decontamination and Spill Management
  • Decontamination: After each use, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a laboratory-grade detergent.[11]

  • Spill Management:

    • Alert personnel in the immediate area.

    • For small liquid spills, use an absorbent material from a chemical spill kit to contain and clean up the spill.

    • For solid spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a hazardous waste container.[11]

    • All materials used for spill cleanup must be disposed of as hazardous waste.[11]

Disposal Plan

Proper disposal of this compound and associated waste is critical to ensure laboratory and environmental safety.

  • Waste Segregation: All materials contaminated with this compound, including gloves, weigh boats, pipette tips, and excess solutions, must be collected as hazardous chemical waste.[3] Do not mix with general laboratory waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a clearly labeled, leak-proof hazardous waste container.[11]

  • Solid Waste: Collect all solid waste, including contaminated PPE, in a designated, sealed hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's EHS office.[11]

  • Disposal: Arrange for the collection and disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[11] Never pour chemical waste down the drain.[3]

Mandatory Visualizations

The following diagram illustrates a general workflow for the safe handling of a potent chemical compound like this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal A Risk Assessment & SOP Review B Designate Handling Area (e.g., Fume Hood) A->B C Assemble PPE & Spill Kit B->C D Don Appropriate PPE C->D E Perform Experiment (Weighing, Solution Prep) D->E F Monitor for Spills or Exposure E->F G Decontaminate Work Area & Equipment F->G No Incidents Spill Spill Occurs? F->Spill H Segregate & Label Hazardous Waste G->H I Doff PPE Correctly H->I J Store Waste in Designated Area I->J K Arrange for EHS Pickup J->K Spill->G No Cleanup Follow Spill Cleanup Protocol Spill->Cleanup Yes Cleanup->H

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.